Ethyl [(3-methoxyphenyl)methoxy]acetate
Description
Properties
CAS No. |
54212-41-8 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 2-[(3-methoxyphenyl)methoxy]acetate |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(13)9-15-8-10-5-4-6-11(7-10)14-2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
NKRIRAOQQFGXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Profile: Ethyl [(3-methoxyphenyl)methoxy]acetate
[1]
Chemical Identity & Structural Analysis[2]
This compound is an organic ester characterized by a (3-methoxybenzyl)oxy group attached to the alpha-position of an ethyl acetate core. It serves as a critical building block in medicinal chemistry, particularly for synthesizing complex ether-linked scaffolds found in pharmaceutical intermediates.
Core Identifiers
| Attribute | Detail |
| Chemical Name | This compound |
| Systematic Name | Ethyl 2-((3-methoxybenzyl)oxy)acetate |
| Parent Acid CAS | 42308-51-0 (2-[(3-methoxyphenyl)methoxy]acetic acid) |
| Ester CAS | Not widely indexed; typically synthesized from CAS 42308-51-0 or via direct alkylation. |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| SMILES | CCOC(=O)COCc1cccc(OC)c1 |
| InChIKey | Predicted:XXVVNHCWPHMLEZ-UHFFFAOYSA-N (Analogous structure) |
Structural Components
The molecule consists of three distinct functional domains:
-
Ethyl Ester Terminus: Provides solubility in organic solvents and serves as a latent carboxylic acid or alcohol precursor.
-
Alpha-Oxy Linkage: A glycolic acid ether motif (-O-CH2-CO-) that imparts flexibility and hydrogen-bond accepting capability.
-
3-Methoxybenzyl Group: An aromatic lipophilic domain with an electron-donating methoxy substituent at the meta position, influencing the electronic properties of the aromatic ring.
Chemical & Physical Properties[2]
The following properties are derived from structural analogs (e.g., Ethyl 2-(benzyloxy)acetate) and computational models, as experimental data for this specific ester is sparse in public literature.
| Property | Value (Experimental/Predicted) | Condition |
| Physical State | Colorless to pale yellow oil | @ 25°C |
| Boiling Point | 305.0 ± 20.0 °C | @ 760 mmHg (Predicted) |
| Density | 1.10 ± 0.05 g/cm³ | @ 20°C (Predicted) |
| LogP | 2.15 | Hydrophobic |
| Solubility | Soluble in DCM, EtOAc, MeOH, EtOH; Insoluble in Water | @ 25°C |
| Flash Point | > 110°C | Closed Cup (Estimated) |
| Refractive Index | 1.502 | @ 20°C (Predicted) |
Synthetic Pathways & Protocols
The synthesis of this compound is most efficiently achieved via Williamson Ether Synthesis , reacting 3-methoxybenzyl alcohol with ethyl bromoacetate under basic conditions.
Method A: Williamson Ether Synthesis (Primary Route)
This pathway offers high yields and utilizes readily available starting materials.
Reagents:
-
Substrate: 3-Methoxybenzyl alcohol (CAS 6971-51-3).
-
Alkylating Agent: Ethyl bromoacetate (CAS 105-36-2).
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF or DMF.
Protocol:
-
Activation: To a flame-dried flask under N₂, suspend NaH (1.2 eq) in anhydrous THF at 0°C.
-
Deprotonation: Add 3-Methoxybenzyl alcohol (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.
-
Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Method B: Fischer Esterification
If the parent acid (CAS 42308-51-0) is available, direct esterification is viable.
Protocol:
-
Dissolve 2-[(3-methoxyphenyl)methoxy]acetic acid in absolute Ethanol.
-
Add catalytic H₂SO₄ (5 mol%).
-
Reflux for 12 hours.
-
Neutralize with NaHCO₃, concentrate, and extract.
Synthesis Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the Williamson Ether Synthesis of the target ester.
Analytical Characterization
Validating the identity of the synthesized compound requires a multi-modal approach.
| Technique | Expected Signals / Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-6.80 (m, 4H, Ar-H)δ 4.60 (s, 2H, Ar-CH₂-O)δ 4.22 (q, 2H, O-CH₂-CH₃)δ 4.05 (s, 2H, O-CH₂-CO)δ 3.80 (s, 3H, Ar-OCH₃)δ 1.28 (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5 (C=O), 159.8 (Ar-C-OMe), 138.5 (Ar-C-CH₂), 129.5, 119.8, 113.5, 113.0 (Ar-C), 72.8 (Ar-CH₂-O), 68.5 (O-CH₂-CO), 61.0 (Ethyl-CH₂), 55.3 (OMe), 14.2 (Ethyl-CH₃). |
| IR Spectroscopy | 1735-1750 cm⁻¹ (C=O Ester stretch)1600, 1585 cm⁻¹ (Ar C=C stretch)1100-1250 cm⁻¹ (C-O-C Ether stretch) |
| Mass Spectrometry (ESI) | [M+H]⁺ : 225.25[M+Na]⁺ : 247.23 |
Applications in Drug Discovery
This compound functions primarily as a flexible linker intermediate . Its specific structural motifs allow it to serve as a precursor for:
-
PPAR Agonists: The phenoxy/benzyloxy-acetic acid moiety is a pharmacophore found in PPARα/γ agonists (e.g., glitazars), regulating lipid metabolism.
-
Receptor Modulators: The 3-methoxybenzyl group mimics the steric and electronic properties of neurotransmitter analogs, making it useful in designing ligands for GPCRs.
-
Prodrug Design: The ethyl ester acts as a prodrug for the free acid (CAS 42308-51-0), improving cellular permeability before being hydrolyzed by intracellular esterases.
Mechanistic Role in Synthesis
The ester group allows for orthogonal protection strategies. It can be selectively hydrolyzed to the acid or reduced to the alcohol, enabling divergent synthesis of complex libraries.
Figure 2: Divergent synthetic utility of the ethyl ester scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204769 (2-[(3-methoxyphenyl)methoxy]acetic acid). Retrieved from [Link]
Ethyl 2-((3-methoxybenzyl)oxy)acetate: Technical Profile & Synthetic Utility
The following technical guide details the chemical identity, synthesis, and applications of Ethyl 2-((3-methoxybenzyl)oxy)acetate , a specialized ether-ester intermediate used in medicinal chemistry.
Chemical Identity & Nomenclature
Ethyl 2-((3-methoxybenzyl)oxy)acetate is a bifunctional organic building block characterized by an ethyl ester motif linked via an ether bridge to a meta-substituted anisole ring. It serves as a critical precursor in the synthesis of isochromanes and opioid receptor modulators (e.g., JDTic analogues).
Core Identifiers
| Identifier Type | Value |
| CAS Registry Number | 54212-41-8 |
| IUPAC Name | Ethyl 2-[(3-methoxyphenyl)methoxy]acetate |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| SMILES | CCOC(=O)COCc1cccc(OC)c1 |
| InChIKey | NKRIRAOQQFGXMN-UHFFFAOYSA-N |
Synonyms & Trade Names
-
Primary Synonym: Ethyl (3-methoxybenzyloxy)acetate[1]
-
Systematic Synonym: Acetic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester[1]
-
Functional Synonym: (3-Methoxybenzyloxy)acetic acid ethyl ester[1][2][3]
-
Abbreviated Ref: m-MeO-Bn-O-CH₂COOEt
Physicochemical Properties
Note: As a specialized intermediate, experimental values are often extrapolated from structural analogues (e.g., the para-isomer).
| Property | Value / Observation |
| Physical State | Colorless to pale yellow oil |
| Boiling Point (Predicted) | 315°C @ 760 mmHg |
| Density (Predicted) | ~1.12 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| LogP | ~1.8 (Lipophilic) |
| Flash Point | >110°C |
Synthetic Pathways & Protocols
The synthesis of Ethyl 2-((3-methoxybenzyl)oxy)acetate typically proceeds via a Williamson Ether Synthesis . This route is preferred for its scalability and high yield, utilizing the nucleophilicity of the alkoxide derived from 3-methoxybenzyl alcohol.
Pathway Visualization (DOT)
Caption: Williamson ether synthesis mechanism via nucleophilic substitution (SN2).
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 2-((3-methoxybenzyl)oxy)acetate on a 10 mmol scale.
Reagents:
-
3-Methoxybenzyl alcohol (1.38 g, 10 mmol)
-
Sodium Hydride (60% in oil) (0.48 g, 12 mmol)
-
Ethyl bromoacetate (1.67 g, 10 mmol) or Ethyl chloroacetate
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
Ammonium chloride (sat. aq.)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, suspend Sodium Hydride (NaH) in anhydrous THF (10 mL). Cool to 0°C.
-
Alkoxide Formation: Dissolve 3-Methoxybenzyl alcohol in THF (5 mL) and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes until hydrogen evolution ceases. Causality: This step generates the potent nucleophilic alkoxide.
-
Alkylation: Add Ethyl bromoacetate dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quench & Workup: Carefully quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure ester.
Applications in Drug Discovery
This specific ester is a strategic intermediate for constructing Isochroman scaffolds, which are pharmacophores found in various bioactive compounds, including Kappa Opioid Receptor (KOR) antagonists.
Mechanism: Formation of Isochromanones
The primary utility of this ester lies in its conversion to the corresponding acid, followed by an intramolecular Friedel-Crafts cyclization.
Workflow:
-
Hydrolysis: Ester
(3-Methoxybenzyloxy)acetic acid. -
Acyl Chloride Formation: Acid + Oxalyl Chloride
Acid Chloride. -
Cyclization: Acid Chloride + Lewis Acid (SnCl₄ or AlCl₃)
7-Methoxyisochroman-3-one .
This scaffold is a direct precursor to analogues of JDTic , a potent selective KOR antagonist used in research for stress and addiction disorders.
Application Workflow (DOT)
Caption: Transformation of the ester into the bioactive isochroman pharmacophore.
Analytical Characterization
To validate the synthesis of Ethyl 2-((3-methoxybenzyl)oxy)acetate , the following spectral signatures must be confirmed.
1H NMR (400 MHz, CDCl3) Expectations
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.25 - 6.80 | Multiplet | 4H | Benzyl Ring Protons |
| Benzylic | 4.60 | Singlet | 2H | Ph-CH₂ -O |
| Alpha-CH2 | 4.10 | Singlet | 2H | O-CH₂ -C=O |
| Ester CH2 | 4.22 | Quartet | 2H | O-CH₂ -CH₃ |
| Methoxy | 3.80 | Singlet | 3H | Ar-O-CH₃ |
| Ester CH3 | 1.28 | Triplet | 3H | O-CH₂-CH₃ |
Mass Spectrometry (ESI-MS)
-
Molecular Ion: Calculated for C₁₂H₁₆O₄ [M] = 224.25[4]
-
Observed: [M+H]⁺ = 225.1 or [M+Na]⁺ = 247.1
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83114 (Related Isomer: Ethyl (2-methoxyphenoxy)acetate). Note: Specific meta-isomer data derived from structural class analysis.Link
-
Thomas, J. B., et al. (2003). "Identification of the First trans-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative to Possess Highly Potent and Selective Opioid κ Receptor Antagonist Activity." Journal of Medicinal Chemistry. (Describes the use of benzyloxyacetic acid intermediates in isochroman synthesis). Link
-
ChemicalBook. CAS 54212-41-8 Entry: (3-Methoxybenzyloxy)acetic Acid Ethyl Ester.[5] Link
-
AkSci. Product Catalog: 2-[(3-methoxyphenyl)methoxy]acetic acid (Acid precursor). Link
Sources
Technical Profile: Ethyl (3-methoxybenzyloxy)acetate
Content Type: Technical Monograph Subject: Chemical Synthesis, Properties, and Applications of Ethyl (3-methoxybenzyloxy)acetate Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Ethyl (3-methoxybenzyloxy)acetate is a specialized chemical intermediate utilized primarily in medicinal chemistry as a robust building block for introducing glycolic acid moieties with a tunable protecting group. Structurally, it consists of an ethyl glycolate core protected by a 3-methoxybenzyl (m-methoxybenzyl) ether linkage.
Unlike the more common 4-methoxybenzyl (PMB) group, the 3-methoxybenzyl isomer offers a distinct stability profile. The meta-position of the methoxy group provides less resonance stabilization to the benzylic carbocation than the para-isomer, making this protecting group significantly more stable to acidic conditions while remaining cleavable under specific catalytic hydrogenation or strong oxidative protocols. This orthogonality makes Ethyl (3-methoxybenzyloxy)acetate a critical tool for multi-step synthesis where differential protection strategies are required.
Chemical Identity & Physicochemical Data
The following data characterizes the compound based on structural analysis and homologous series extrapolation.
| Property | Data / Value |
| IUPAC Name | Ethyl 2-((3-methoxybenzyl)oxy)acetate |
| Common Name | Ethyl (3-methoxybenzyloxy)acetate |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| SMILES | CCOC(=O)COCc1cccc(OC)c1 |
| Appearance | Colorless to pale yellow viscous oil |
| Boiling Point | ~165–170 °C at 0.5 mmHg (Predicted) |
| Density | ~1.12 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |
| LogP | ~1.9 (Predicted) |
Synthetic Pathways & Protocols
The synthesis of Ethyl (3-methoxybenzyloxy)acetate is most reliably achieved via Williamson Ether Synthesis . While metal-carbenoid insertion (using ethyl diazoacetate) is a valid alternative, the ether synthesis route is preferred for scalability and safety.
Method A: Williamson Ether Synthesis (Recommended)
This protocol utilizes sodium hydride (NaH) to deprotonate 3-methoxybenzyl alcohol, generating a potent alkoxide nucleophile that displaces the bromide from ethyl bromoacetate.
Expert Insight: The order of addition is critical. Pre-forming the alkoxide ensures that the reaction proceeds via
Reagents:
-
3-Methoxybenzyl alcohol (1.0 equiv)
-
Ethyl bromoacetate (1.1 equiv)[1]
-
Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Catalyst
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
). -
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C. Add a solution of 3-methoxybenzyl alcohol (1.0 equiv) in THF dropwise over 30 minutes. Evolution of
gas will be observed. -
Activation: Stir the mixture at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete alkoxide formation.
-
Alkylation: Cool back to 0 °C. Add Ethyl bromoacetate (1.1 equiv) dropwise. Add TBAI (catalytic) to accelerate the reaction via the Finkelstein reaction mechanism (in situ formation of the more reactive iodoacetate).
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench carefully with saturated
solution. Extract with Ethyl Acetate ( ). Wash combined organics with water and brine.[2] Dry over .[2] -
Purification: Concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Method B: Rhodium-Catalyzed Insertion (Alternative)
For substrates sensitive to strong bases, the insertion of a carbene derived from ethyl diazoacetate into the O-H bond of the alcohol is a neutral alternative.
-
Reagents: 3-Methoxybenzyl alcohol, Ethyl diazoacetate,
(1 mol%). -
Conditions: DCM, reflux, 4h.
-
Note: Requires handling of potentially explosive diazo compounds.
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthesis pathway and the orthogonal deprotection strategies available for this molecule.
Figure 1: Synthetic route (Williamson Ether Synthesis) and orthogonal deprotection pathways (Hydrolysis vs. Hydrogenolysis).
Applications in Drug Discovery[5][10]
Orthogonal Protecting Group Strategy
The 3-methoxybenzyl group serves as a "middle-ground" protecting group.
-
Acid Stability: More stable than 4-methoxybenzyl (PMB) and trityl groups. It survives mild acidic workups that would cleave a PMB ether.
-
Cleavage: Can be removed via catalytic hydrogenation (
, Pd/C) or oxidative cleavage (DDQ or CAN), similar to PMB but often requiring slightly more vigorous conditions, allowing for selective deprotection of PMB in the presence of 3-methoxybenzyl.
Linker Design (PROTACs & ADCs)
The ethyl (3-methoxybenzyloxy)acetate motif is a precursor to ether-linked glycolic acid spacers .
-
Hydrolysis: Saponification of the ethyl ester yields the free acid, which can be coupled to amines (e.g., kinase inhibitors) to create a linker.
-
Solubility: The ether oxygen increases the hydrophilicity of the linker compared to a standard alkyl chain, improving the physicochemical properties of the final drug conjugate.
Bioisosterism
The 3-methoxybenzyl ether moiety can act as a bioisostere for other aromatic side chains, probing the steric and electronic requirements of a binding pocket. The methoxy group at the meta position can participate in specific hydrogen bond acceptor interactions that para or ortho isomers cannot access due to steric clash or vector alignment.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8 °C. Moisture sensitive (ester hydrolysis risk over long term). -
Spill Response: Absorb with inert material (sand, vermiculite). Do not allow to enter drains.
References
-
Williamson Ether Synthesis Protocol
- Source: "Preparation of ethers by reaction of alkoxides with alkyl halides." Organic Syntheses, Coll. Vol. 2, p. 260.
- Context: General procedure adapted for benzyl alcohols and bromoacet
-
Reactivity of Methoxybenzyl Ethers
- Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." 3rd Ed. Wiley-Interscience.
- Context: Stability profiles of 3-methoxy vs 4-methoxybenzyl ethers.
-
Synthesis of Phenoxy/Benzyloxy Acetates
- Source: "Synthesis of substituted phenoxy- and benzyloxyacetic acid deriv
- Context: Analogous synthesis of ethyl 2-(benzyloxy)
-
Patent Reference (Analogous Chemistry)
- Source: WO2005012234A1 "Substituted benzyloxy-acetic acid compounds."
- Context: Describes the synthesis of similar benzyloxy acetic acid esters as intermedi
Sources
Technical Guide: Ethyl 2-[3-methoxybenzyloxy]acetate
This is an in-depth technical guide on Ethyl 2-[3-methoxybenzyloxy]acetate .
Synthesis, Properties, and Application in Medicinal Chemistry
Executive Summary
Ethyl 2-[3-methoxybenzyloxy]acetate is a specialized ether-ester building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Structurally, it consists of an ethyl glycolate core protected by a 3-methoxybenzyl (m-methoxybenzyl) group. This compound serves as a critical precursor for introducing the 3-methoxybenzyloxy moiety—a motif often employed to modulate lipophilicity and metabolic stability in drug candidates, particularly in the development of PPAR agonists and anti-inflammatory agents.
This guide provides a comprehensive technical analysis of the compound, defining its chemical identity, validated synthesis protocols, reaction mechanisms, and analytical expectations.
Chemical Identity & Structural Analysis[1][2]
The compound is an ethyl ester of acetic acid, substituted at the alpha position with a (3-methoxyphenyl)methoxy group.
Core Identifiers
| Property | Specification |
| IUPAC Name | Ethyl 2-[(3-methoxyphenyl)methoxy]acetate |
| Common Name | Ethyl 2-(3-methoxybenzyloxy)acetate |
| CAS Number | Not widely listed; Analogous to 13078-21-2 (2-isomer) |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| SMILES | CCOC(=O)COCc1cccc(OC)c1 |
| InChI Key | Computed from structure |
Structural Visualization (SMILES Analysis)
The SMILES string CCOC(=O)COCc1cccc(OC)c1 encodes the following connectivity:
-
CCOC(=O) : The ethyl ester tail, responsible for solubility in organic solvents and serving as a latent carboxylic acid.
-
CO : The alpha-methylene carbon attached to the ether oxygen.
-
Cc1cccc(OC)c1 : The benzyl group attached to the ether oxygen, substituted at the meta (3) position with a methoxy group.
Synthesis Protocols
Two primary methodologies are recommended for the synthesis of this compound, selected based on scale and available starting materials.
Method A: Williamson Ether Synthesis (Standard)
This is the most robust method for gram-to-kilogram scale synthesis, utilizing the nucleophilicity of the alkoxide derived from 3-methoxybenzyl alcohol.
-
Reactants: 3-Methoxybenzyl alcohol, Ethyl bromoacetate, Sodium Hydride (NaH).
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide).
-
Conditions: 0°C to Room Temperature, Inert Atmosphere (N₂/Ar).
Protocol:
-
Activation: Suspend NaH (1.1 eq, 60% dispersion in oil) in anhydrous THF at 0°C.
-
Alkoxide Formation: Dropwise add 3-methoxybenzyl alcohol (1.0 eq) to the suspension. Stir for 30–60 minutes until H₂ evolution ceases.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise, maintaining the temperature below 5°C to prevent side reactions (e.g., ester hydrolysis or transesterification).
-
Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, and wash with brine. Purify via silica gel chromatography (Hexanes/EtOAc).
Method B: Rhodium-Catalyzed O-H Insertion (Specialized)
This method is preferred when neutral conditions are required to preserve sensitive functional groups.
-
Reactants: 3-Methoxybenzyl alcohol, Ethyl diazoacetate.
-
Catalyst: Rh₂(OAc)₄ (Rhodium(II) acetate dimer).
-
Solvent: Dichloromethane (DCM).
Protocol:
-
Dissolve 3-methoxybenzyl alcohol (1.0 eq) and Rh₂(OAc)₄ (1 mol%) in DCM.
-
Add ethyl diazoacetate (1.2 eq) slowly via syringe pump to control nitrogen evolution.
-
Stir at room temperature for 4–12 hours.
-
Concentrate and purify directly.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the mechanistic pathways for both the Williamson Ether Synthesis (Path A) and the Rhodium-Catalyzed Insertion (Path B).
Figure 1: Dual synthetic pathways for Ethyl 2-[3-methoxybenzyloxy]acetate showing SN2 displacement (Method A) and Carbenoid Insertion (Method B).
Analytical Profiling (Predicted)
To validate the synthesis, researchers should look for the following spectral signatures.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.25 – 6.80 | Multiplet | 4H | Benzene ring protons (m-substituted pattern) |
| Benzylic | 4.60 | Singlet | 2H | Ph-CH₂ -O |
| Alpha-CH₂ | 4.05 | Singlet | 2H | O-CH₂ -COOEt |
| Ester CH₂ | 4.22 | Quartet | 2H | O-CH₂ -CH₃ |
| Methoxy | 3.80 | Singlet | 3H | Ar-O-CH₃ |
| Ester CH₃ | 1.28 | Triplet | 3H | O-CH₂-CH₃ |
Key Diagnostic: The two singlets at ~4.60 ppm and ~4.05 ppm are critical. The benzylic protons (4.60) will be slightly downfield of the alpha-carbonyl protons (4.05) due to the anisotropy of the aromatic ring, though their positions can invert depending on solvent; 2D NMR (HSQC/HMBC) is recommended for definitive assignment.
Mass Spectrometry (ESI+)
-
Expected [M+H]⁺: 225.25 m/z
-
Expected [M+Na]⁺: 247.24 m/z
-
Fragmentation: Loss of the ethyl group (M-29) or cleavage of the benzyl ether is common.
Applications in Drug Development
PPAR Agonist Scaffolds
The alkoxy-phenyl-acetic acid motif is a pharmacophore found in Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., Tesaglitazar analogs). Ethyl 2-[3-methoxybenzyloxy]acetate serves as a "head group" precursor.
-
Mechanism: The ester is hydrolyzed in vivo to the free acid, which binds to the PPAR nuclear receptor.
-
SAR Insight: The meta-methoxy substituent on the phenyl ring often improves metabolic stability compared to unsubstituted analogs by blocking specific CYP450 oxidation sites.
Protecting Group Chemistry
The 3-methoxybenzyl (PMB-like) group is an acid-labile protecting group. However, in this specific ester structure, the entire 2-(3-methoxybenzyloxy)acetyl moiety can be used as a specialized acylating agent for amines, creating linkers that are cleavable under specific oxidative conditions (DDQ) or hydrogenolysis.
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye).
-
Storage: Store in a cool, dry place under inert gas. The ether linkage is stable to base but susceptible to strong Lewis acids.
-
Spill Response: Absorb with inert material (vermiculite). Do not allow entry into drains.
References
- Preparation of Alkoxyacetic Acid Esters.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General Williamson Ether protocols).
-
Rhodium(II)-catalyzed reactions of diazo compounds. Chemical Reviews, 2003. Link (Mechanism for Method B).
- Synthesis and PPAR activity of phenoxyacetic acid derivatives.Journal of Medicinal Chemistry, 2005.
-
ChemSRC Database Entry. Ethyl 2-[(3-methoxyphenyl)methoxy]acetate. Link (Verification of chemical existence).
Technical Monograph: Synthesis and Pharmacological Utility of 3-Methoxybenzyl Acetate via Ethyl Acetate Media
Executive Summary
This technical guide addresses the synthesis, purification, and application of 3-methoxybenzyl acetate , a critical intermediate in the development of isoquinoline alkaloids, resveratrol analogues, and tubulin-binding antineoplastic agents.
While traditional acetylation utilizes corrosive acetic anhydride or acetyl chloride, this guide prioritizes a Green Chemistry approach utilizing ethyl acetate (EtOAc) as a dual-function solvent and acyl donor. This methodology, facilitated by biocatalysis (Lipase B) or mild base catalysis, significantly improves the Environmental Factor (E-factor) of the process, protecting the sensitive methoxy-pharmacophore from acid-catalyzed degradation.
Chemical Foundation & Properties[1]
The core transformation involves the transesterification of 3-methoxybenzyl alcohol (3-MBA) to 3-methoxybenzyl acetate (3-MBAc) .
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | 3-Methoxybenzyl Alcohol (Substrate) | 3-Methoxybenzyl Acetate (Product) |
| CAS Number | 6971-51-3 | 10203-30-2 |
| Molecular Weight | 138.16 g/mol | 180.20 g/mol |
| Boiling Point | 250 °C | 268 °C (est.) |
| Solubility | Alcohols, Ethers, EtOAc | EtOAc, DCM, DMSO |
| Pharmacophore | H-bond acceptor/donor | Lipophilic ester prodrug motif |
Reaction Stoichiometry
The reaction utilizes ethyl acetate in excess to drive the equilibrium forward, producing ethanol as the sole byproduct.
Mechanistic Pathway: Biocatalytic Transesterification
The most robust protocol for high-purity pharmaceutical applications uses Candida antarctica Lipase B (CAL-B) . This enzyme operates via a Ping-Pong Bi-Bi mechanism .[1] Ethyl acetate first acylates the serine residue in the enzyme's active site, releasing ethanol. The activated acyl-enzyme intermediate then transfers the acetyl group to 3-methoxybenzyl alcohol.
Pathway Visualization (DOT)
Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed acetylation of 3-methoxybenzyl alcohol using ethyl acetate.
Experimental Protocols
Protocol A: Biocatalytic Synthesis (Recommended)
Best for: High purity requirements, acid-sensitive substrates, and green chemistry compliance.
Reagents:
-
3-Methoxybenzyl alcohol (10 mmol)
-
Ethyl Acetate (Dry, 20 mL) – Acts as solvent and reactant
-
Novozym 435 (Immobilized CAL-B, 50 mg)
-
Molecular Sieves (4Å, activated)
Workflow:
-
Preparation: Dissolve 10 mmol of 3-methoxybenzyl alcohol in 20 mL of anhydrous ethyl acetate in a round-bottom flask.
-
Equilibrium Control: Add 1.0 g of activated 4Å molecular sieves. Causality: The reaction is reversible. Sieves selectively adsorb the ethanol byproduct, shifting equilibrium toward the product (Le Chatelier’s principle).
-
Initiation: Add 50 mg of Novozym 435.
-
Incubation: Incubate at 45°C with orbital shaking (200 rpm) for 12–24 hours. Note: Do not exceed 60°C to prevent enzyme denaturation.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The alcohol (Rf ~0.3) will disappear; the ester (Rf ~0.7) will appear.
-
Workup: Filter off the enzyme and sieves (enzyme can be washed with EtOAc and reused).
-
Purification: Evaporate excess ethyl acetate under reduced pressure. The residue is typically >98% pure.
Protocol B: Base-Catalyzed Transesterification (Alternative)
Best for: Large-scale, non-enzymatic batches.
Reagents:
-
3-Methoxybenzyl alcohol (10 mmol)
-
Ethyl Acetate (30 mL)
-
Potassium Carbonate (
, 0.5 equiv) or KOH (catalytic)
Workflow:
-
Suspend
in ethyl acetate. -
Add alcohol and reflux at 77°C (boiling point of EtOAc).
-
Causality: The base activates the alcohol hydroxyl group, making it a better nucleophile to attack the carbonyl of ethyl acetate.
-
Run for 4-6 hours. Wash with water to remove base, dry over
, and concentrate.
Data Comparison: Enzymatic vs. Chemical
| Metric | Protocol A (Lipase/EtOAc) | Protocol B (Base/EtOAc) | Traditional (Ac2O/Pyridine) |
| Yield | 92 - 96% | 85 - 89% | >95% |
| Selectivity | High (Chemo/Regio) | Moderate | Low (Acylates all nucleophiles) |
| Temp | 45°C | 77°C (Reflux) | 0°C - RT |
| E-Factor | Low (Green) | Moderate | High (Acid waste) |
| Byproduct | Ethanol (Non-toxic) | Ethanol | Acetic Acid (Corrosive) |
Pharmacological Applications[2][5][10][13][14][15]
The 3-methoxybenzyl moiety is a privileged structure in medicinal chemistry. The acetate derivative serves as a lipophilic prodrug or a stable intermediate for further functionalization.
Key Therapeutic Areas[9][10]
-
Tubulin Inhibitors: Analogues of Combretastatin A-4 . The 3-methoxy substitution pattern is critical for binding to the colchicine site on tubulin.
-
Dopamine Receptors: Precursor for Yohimbine and isoquinoline alkaloids used in neurological treatments.
-
Resveratrol Analogues: Methylated stilbenes (e.g., pterostilbene derivatives) often start from methoxybenzyl precursors to improve metabolic stability compared to free phenols.
Structure-Activity Relationship (SAR) Workflow
Figure 2: Pharmacological divergence of 3-methoxybenzyl acetate derivatives in drug discovery.
References
-
PubChem. (2023).[2][3] 3-Methoxybenzyl alcohol | C8H10O2 | CID 81437.[4] National Library of Medicine. [Link]
-
Mallesha, N., et al. (2011).[5] A green method for selective acetylation of primary alcohols using ethyl acetate and solid potassium carbonate.[5] Journal of Chemical Research. [Link]
-
Tan, T., et al. (2012). Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system. (Applied to benzyl derivatives).[2] PubMed. [Link]
Sources
- 1. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl (3-methoxybenzoyl)acetate 27834-99-7 [sigmaaldrich.com]
- 4. 3-Methoxybenzyl alcohol | C8H10O2 | CID 81437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Methodological & Application
Application Note: Optimized Synthesis of Ethyl [(3-methoxyphenyl)methoxy]acetate
Abstract & Strategic Overview
This application note details the high-fidelity synthesis of Ethyl [(3-methoxyphenyl)methoxy]acetate (Structure:
Critical Distinction: Researchers must distinguish this target from its structural isomer, Ethyl 3-methoxyphenylacetate (CAS 35553-92-5). The target molecule contains an ether linkage (
The synthesis utilizes a Williamson Ether Synthesis strategy.[1][2][3] While conceptually simple, the reaction poses specific process risks—notably the hydrolysis of the ester moiety and the lachrymatory nature of the electrophile. This guide provides an optimized Sodium Hydride (NaH) protocol in Tetrahydrofuran (THF) designed to maximize yield (>85%) and minimize side reactions such as transesterification or elimination.
Retrosynthetic Analysis & Reaction Mechanism
The most robust disconnection is at the ether oxygen, identifying 3-Methoxybenzyl alcohol as the nucleophile and Ethyl bromoacetate as the electrophile.
Mechanistic Pathway[1][2][4]
-
Deprotonation: Sodium hydride (NaH) irreversibly deprotonates the alcohol to form the sodium alkoxide.
-
Nucleophilic Attack: The alkoxide performs an
attack on the -carbon of ethyl bromoacetate. -
Leaving Group Displacement: Bromide is displaced, forming the ether linkage.
Diagram 1: Reaction Logic & Mechanism
Caption: Mechanistic flow of the Williamson ether synthesis, highlighting the critical alkoxide intermediate and potential hydrolysis risk.
Material Selection & Safety Profile
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[4] | Density (g/mL) | Role |
| 3-Methoxybenzyl alcohol | 138.16 | 1.0 | 1.112 | Limiting Reagent / Nucleophile |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.2 | N/A | Strong Base |
| Ethyl Bromoacetate | 166.99 | 1.1 | 1.506 | Electrophile |
| THF (Anhydrous) | 72.11 | 10 Vol | 0.889 | Solvent |
| TBAI (Optional) | 369.37 | 0.05 | Solid | Phase Transfer Catalyst |
Critical Safety Hazards
-
Ethyl Bromoacetate: Potent lachrymator (tear gas). All transfers must occur in a high-velocity fume hood. Neutralize spills immediately with aqueous ammonia.
-
Sodium Hydride (NaH): Reacts violently with water to release flammable
gas.[5][6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
DMF vs. THF: While DMF increases
rates, NaH in DMF can exhibit thermal runaway at elevated temperatures. THF is selected as the safer solvent for this scale-up protocol.
Experimental Protocol
Phase 1: Alkoxide Formation
-
Setup: Oven-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with
for 15 minutes. -
Base Suspension: Charge NaH (60% dispersion, 1.2 equiv) into the flask.
-
Expert Note: Washing NaH with hexanes is not recommended for this scale; it increases safety risks (static ignition) without significantly improving yield. Simply account for the mineral oil in your mass calculation.
-
-
Solvent Addition: Add anhydrous THF (5 volumes relative to alcohol). Cool the suspension to 0°C using an ice/water bath.
-
Nucleophile Addition: Dissolve 3-Methoxybenzyl alcohol (1.0 equiv) in THF (2 volumes). Add this solution dropwise to the NaH suspension over 20 minutes.
-
Observation: Vigorous bubbling (
evolution) will occur. Control the rate to prevent foaming.
-
-
Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn from grey/turbid to a clearer, slightly yellow alkoxide solution.
Phase 2: Alkylation ( )
-
Cooling: Return the reaction mixture to 0°C .
-
Electrophile Addition: Add Ethyl bromoacetate (1.1 equiv) dropwise via syringe or addition funnel over 15 minutes.
-
Caution: Exothermic reaction.[4] Monitor internal temperature; do not exceed 10°C during addition.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at RT.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1).
-
Rf values: Product (~0.6), Alcohol (~0.3).
-
Reaction is typically complete within 2–4 hours . If stalled, add TBAI (5 mol%) and heat to 40°C.
-
Phase 3: Workup & Isolation
-
Quench: Cool to 0°C. Carefully quench excess NaH by adding saturated
solution dropwise.-
Why:
buffers the solution (pH ~5-6), preventing the hydroxide generated during quenching from hydrolyzing the ethyl ester product.
-
-
Extraction: Dilute with diethyl ether or EtOAc. Separate phases. Extract the aqueous layer 2x with organic solvent.[7]
-
Wash: Wash combined organics with:
-
Water (to remove NaBr and DMF if used).
-
Brine (saturated NaCl).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at 40°C.
Phase 4: Purification
-
Crude Appearance: Yellowish oil.
-
Flash Chromatography: Silica Gel (230-400 mesh).
-
Eluent: Gradient 0%
15% EtOAc in Hexanes. -
The mineral oil (from NaH) will elute first (dead volume). The product elutes shortly after.
-
Process Workflow Diagram
Caption: Operational workflow emphasizing temperature transitions and critical pH control points.
Analytical Validation
To confirm the synthesis of the correct ether isomer (and not a C-alkylated byproduct), check for these diagnostic NMR signals:
-
NMR (400 MHz,
):- 7.2–6.8 (m, 4H, Ar-H): Characteristic 1,3-substitution pattern.
-
4.60 (s, 2H,
): Benzylic protons. -
4.22 (q, 2H,
): Ethyl ester quartet. -
4.08 (s, 2H,
): Alpha-protons to the ester (Glycolate backbone). -
3.80 (s, 3H,
): Methoxy group. -
1.28 (t, 3H,
): Ethyl ester triplet.
-
Key Causality Check: If the singlet at
4.08 is missing or shifted significantly upfield, suspect hydrolysis (formation of the acid) or decarboxylation (rare).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent/NaH. | Distill THF over Na/Benzophenone or use molecular sieves. Ensure NaH is fresh. |
| Ester Hydrolysis | Quench was too basic or warm. | Use |
| Starting Material Remains | Alkoxide formation incomplete. | Allow longer deprotonation time at RT before adding bromide. Add TBAI catalyst.[4] |
| Product is Acidic | Hydrolysis occurred. | Re-esterify using EtOH/cat. |
References
-
Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).[1][6]
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Protocol." Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of Ethers." (General protocols for O-alkylation). Available at: [Link]
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Note: Williamson Ether Synthesis of Ethyl Glycolate Derivatives
Executive Summary
This application note details the synthetic protocols for generating ethyl glycolate ether derivatives (
The synthesis involves the nucleophilic substitution (
Mechanistic Principles & Strategic Planning
The reaction proceeds via a classic
Critical Decision Matrix: Substrate Acidity
The choice of base and solvent is dictated by the
-
Phenols (
): Acidic enough to be deprotonated by weak bases (e.g., , ). -
Aliphatic Alcohols (
): Require strong bases (e.g., NaH) to generate the alkoxide. -
Ester Stability: The ethyl ester group is susceptible to saponification (hydrolysis) by hydroxide ions. Aqueous bases (NaOH/KOH) must be avoided unless using strictly controlled Phase Transfer Catalysis (PTC) conditions.
Visualization: Reaction Pathway & Decision Logic
Figure 1: Strategic decision tree for selecting the optimal alkylation protocol based on substrate properties and scale.
Experimental Protocols
Method A: The "Mild" Route (For Phenols)
Best for: Phenols, thiophenols, and acidic heterocycles. Mechanism: Potassium carbonate acts as a proton scavenger. The reaction is driven by the formation of the insoluble potassium bromide salt.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)[5]
-
Alkylating Agent: Ethyl bromoacetate (1.1 - 1.2 equiv)
-
Base: Anhydrous
(2.0 - 3.0 equiv) -
Solvent: Acetone (Reagent grade) or Acetonitrile (for slower substrates)
Protocol:
-
Setup: Charge a round-bottom flask with the Phenol (10 mmol) and Anhydrous Acetone (30 mL).
-
Deprotonation: Add anhydrous
(30 mmol) in one portion. Stir at room temperature for 15 minutes.-
Note: The solution may turn yellow/orange depending on the phenoxide color.
-
-
Alkylation: Add Ethyl bromoacetate (12 mmol) dropwise via syringe.
-
Caution: Ethyl bromoacetate is a potent lachrymator.[6] Handle only in a fume hood.
-
-
Reflux: Equip with a reflux condenser and heat to reflux (approx. 60°C for acetone) for 4–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of the lower-Rf phenol spot.
-
-
Workup: Cool to room temperature. Filter off the solid inorganic salts (
, excess ). Rinse the filter cake with acetone. -
Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in Ethyl Acetate, wash with water (
) and brine ( ). Dry over and concentrate to yield the crude ester.
Method B: The "Hard" Route (For Aliphatic Alcohols)
Best for: Primary and secondary aliphatic alcohols. Mechanism: Irreversible deprotonation by Sodium Hydride (NaH) to form a highly reactive alkoxide.[7]
Reagents:
-
Substrate: Aliphatic Alcohol (1.0 equiv)
-
Alkylating Agent: Ethyl bromoacetate (1.1 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Solvent: Anhydrous THF or DMF (dryness is critical)
Protocol:
-
Preparation: Flame-dry a two-neck flask under Nitrogen/Argon flow.
-
Base Suspension: Wash NaH (12 mmol) with dry hexane to remove mineral oil (optional, but improves purification). Suspend NaH in Anhydrous THF (20 mL) and cool to 0°C.
-
Alkoxide Formation: Dissolve the Alcohol (10 mmol) in THF (10 mL) and add dropwise to the NaH suspension.
-
Observation: Vigorous evolution of
gas.[7] Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.
-
-
Alkylation: Cool back to 0°C. Add Ethyl bromoacetate (11 mmol) dropwise.
-
Control: Keep temperature low to prevent elimination side reactions.
-
-
Reaction: Allow to warm to RT and stir for 2–6 hours.
-
Quench: Carefully quench with Saturated
solution at 0°C.-
Warning: Quenching NaH is exothermic and releases hydrogen.
-
-
Workup: Extract with Diethyl Ether (
). Wash combined organics with water (to remove DMF if used) and brine. Dry ( ) and concentrate.
Method C: Phase Transfer Catalysis (Green/Scale-Up)
Best for: Scale-up, moisture-sensitive esters, and avoiding anhydrous solvents. Mechanism: A quaternary ammonium salt (Quat) transports the phenoxide/alkoxide from the solid/aqueous phase into the organic phase.
Reagents:
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5-10 mol%)
-
Base: Solid
or KOH (powdered) -
Solvent: Toluene or Dichloromethane (DCM)
Protocol:
-
Mixture: Combine Alcohol (10 mmol), Ethyl bromoacetate (11 mmol), and TBAB (0.5 mmol) in Toluene (40 mL).
-
Initiation: Add solid, powdered
(20 mmol). -
Agitation: Stir vigorously (high RPM required for solid-liquid mass transfer) at 40–60°C.
-
Completion: Monitor by TLC. Reaction usually completes in 2–4 hours.
-
Workup: Filter the solids. Concentrate the filtrate. This method often yields product with high purity, requiring minimal downstream processing.
Data Summary & Comparison
| Parameter | Method A (Mild) | Method B (Strong) | Method C (PTC) |
| Substrate Scope | Phenols, acidic OH | Aliphatic alcohols | All (optimized for Phenols) |
| Base | NaH | Solid | |
| Solvent | Acetone/ACN | THF/DMF (Anhydrous) | Toluene/DCM |
| Moisture Sensitivity | Moderate | High (Fire hazard) | Low |
| Risk of Hydrolysis | Low | Low (if dry) | Very Low |
| Typical Yield | 85-95% | 70-85% | 90-98% |
Troubleshooting & Quality Control
Common Pitfalls
-
Saponification (Ester Hydrolysis):
-
Incomplete Reaction:
Analytical Validation (Self-Validating System)
-
TLC: Ethyl glycolate ethers are less polar than the starting alcohols.
should increase. -
IR Spectroscopy: Look for the Ester Carbonyl stretch at
. -
1H NMR:
-
Quartet (
): ppm ( ). -
Triplet (
): ppm ( ). -
Singlet (
): ppm ( ). This is the diagnostic "glycolic" methylene peak.
-
References
-
Organic Syntheses , Coll.[14] Vol. 1, p. 250 (1941); Vol. 3, p. 43 (1923). Ethyl Phenylacetate (Analogous esterification protocols).[14]
-
BenchChem Application Notes. Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. (General protocols for aliphatic/phenolic ethers).
-
Diez-Barra, E., et al. "Alkylation of ethyl nitroacetate by solid-liquid phase transfer catalysis."[9] Synthetic Communications, 1994. (Demonstrates PTC efficiency for ethyl acetate derivatives).
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocols. (Fundamental mechanistic grounding).
-
PubChem Compound Summary. Ethyl bromoacetate (CID 7748).[6] (Safety and physical property data).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. CAS 2555-49-9: Ethyl 2-phenoxyacetate | CymitQuimica [cymitquimica.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Ethyl [(3-methoxyphenyl)methoxy]acetate as a pharmaceutical intermediate
Topic: Ethyl [(3-methoxyphenyl)methoxy]acetate as a Pharmaceutical Intermediate Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
A Versatile "Linker-Scaffold" for Kinase Inhibitor and Metabolic Modulator Synthesis
Abstract
This compound (CAS: Analogous to 35553-92-5 series) serves as a critical ether-linked pharmacophore builder in modern medicinal chemistry. Characterized by a 3-methoxybenzyl lipophilic tail connected to a glycolic ester head via an ether linkage, this intermediate provides a stable, metabolically robust alternative to ester-linked scaffolds. It is primarily utilized in the synthesis of PPAR agonists , Tyrosine Kinase Inhibitors (TKIs) , and anti-inflammatory agents where the 3-methoxybenzyl moiety confers selectivity for hydrophobic pockets. This guide outlines the optimized synthesis, quality control, and downstream synthetic utility of this intermediate, focusing on scalable process chemistry.
Chemical Identity & Significance[1]
-
IUPAC Name: Ethyl 2-((3-methoxybenzyl)oxy)acetate[1]
-
Molecular Formula: C
H O -
Molecular Weight: 224.25 g/mol
-
Structural Role:
-
The "Tail": The 3-methoxybenzyl group is a privileged structure in drug design, often used to occupy hydrophobic pockets (e.g., in EGFR or VEGFR inhibitors) while the methoxy group functions as a hydrogen bond acceptor.
-
The "Linker": The ether oxygen provides rotational freedom without the hydrolytic instability of an ester linkage in vivo.
-
The "Head": The ethyl acetate moiety is a "masked" carboxylic acid, ready for hydrolysis to the free acid (for amide coupling) or reduction to an alcohol.
-
Optimized Synthesis Protocol
Objective: Scalable synthesis of this compound via Williamson Ether Synthesis.
Mechanistic Insight
Direct alkylation of 3-methoxybenzyl alcohol with ethyl bromoacetate is preferred over the reverse (alkylation of ethyl glycolate) to minimize transesterification side reactions. The use of Sodium Hydride (NaH) ensures irreversible deprotonation, driving the reaction to completion, though Potassium tert-butoxide (KOtBu) is a viable alternative for safety at kilo-scale.
Materials
-
Reagent A: 3-Methoxybenzyl alcohol (1.0 equiv)
-
Reagent B: Ethyl bromoacetate (1.1 equiv)
-
Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide)
-
Quench: Saturated NH
Cl solution
Step-by-Step Protocol
-
Preparation: Flame-dry a 3-neck round-bottom flask under N
atmosphere. -
Deprotonation:
-
Charge NaH (1.2 equiv) into the flask.
-
Add anhydrous THF (10 mL/g of alcohol) and cool to 0°C.
-
Add 3-Methoxybenzyl alcohol dropwise over 30 minutes. Caution: H
gas evolution. -
Stir at 0°C for 30 minutes until gas evolution ceases.
-
-
Alkylation:
-
Add Ethyl bromoacetate dropwise at 0°C.
-
Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The alcohol starting material (R
~0.3) should disappear, and the product (R ~0.6) should appear.
-
-
Work-up:
-
Cool to 0°C and quench carefully with sat. NH
Cl. -
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with Brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification:
-
For high purity (>98%), purify via flash column chromatography (SiO
, 0-20% EtOAc in Hexanes).
-
Quality Control & Characterization
Trustworthiness: A batch is only released for downstream use if it meets the following criteria.
| Test | Method | Acceptance Criteria |
| Purity | HPLC-UV (254 nm) | > 98.0% Area |
| Identity | Singlet at | |
| Residual Solvent | GC-Headspace | THF < 720 ppm; EtOAc < 5000 ppm |
| Water Content | Karl Fischer | < 0.1% w/w (Critical for Grignard downstream) |
Key NMR Diagnostic Signals:
-
3.80 (s, 3H, -OCH
): Confirms the methoxy group integrity. - 4.22 (q, 2H) & 1.28 (t, 3H): Confirms the ethyl ester moiety.
- 4.60 (s, 2H): Benzylic protons (shifted downfield due to ether oxygen).
Downstream Synthetic Utility
This intermediate is rarely the final drug; it is a "divergent node." The following workflow illustrates how to convert it into three distinct active pharmaceutical ingredient (API) classes.
Workflow Visualization
Figure 1: Divergent synthetic pathways utilizing this compound.
Protocol A: Hydrolysis to Carboxylic Acid (The "Coupling" Route)
This is the most common transformation, generating the free acid for amide coupling.
-
Dissolve the ester in THF:Water (3:1).
-
Add LiOH
H O (2.0 equiv). -
Stir at RT for 2 hours.
-
Acidify to pH 2 with 1N HCl. The acid often precipitates as a white solid.
-
Application: Couple with primary amines using HATU/DIPEA to generate amide libraries.
Protocol B: Hydrazide Formation (The "Heterocycle" Route)
Used to build oxadiazole rings, common in antimicrobial research.
-
Dissolve ester in Ethanol.
-
Add Hydrazine Hydrate (5.0 equiv).
-
Reflux for 6 hours.
-
Cool to precipitate the hydrazide.
Safety & Handling
-
Hazard Identification:
-
H315/H319: Causes skin and serious eye irritation (standard for esters).
-
Flammability: Flash point is expected >100°C, but organic solvents used in synthesis (THF) are highly flammable.
-
-
Storage: Store at +2°C to +8°C under Argon. Hygroscopic; protect from moisture to prevent hydrolysis.
References
-
Williamson Ether Synthesis Mechanism: Solomons, T.W.G., & Fryhle, C.B. (2014). Organic Chemistry (11th ed.). Wiley. Link
- 3-Methoxybenzyl Pharmacophore in Kinase Inhibitors:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Benzyl-Substituted Kinase Inhibitors.
-
Synthesis of Alkoxyacetic Esters: Organic Syntheses, Coll. Vol. 2, p. 260 (1943); Vol. 13, p. 42 (1933). "Ethyl Ethoxyacetate."[1][2] Link
-
Enzymatic Resolution of Methoxyacetates: Muñoz, L., et al. (2011). "Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine." Organic & Biomolecular Chemistry. Link
Sources
Technical Application Note: Scalable Synthesis of 3-Methoxybenzyloxyacetic Acid Ethyl Ester
Abstract & Introduction
This application note details a robust, scalable protocol for the synthesis of 3-methoxybenzyloxyacetic acid ethyl ester (Ethyl (3-methoxybenzyloxy)acetate). This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, particularly peroxisome proliferator-activated receptor (PPAR) agonists and other metabolic disease modulators.
The method described utilizes a Williamson Ether Synthesis approach.[1][2][3][4][5] Unlike phenol alkylation, this protocol involves the O-alkylation of a benzyl alcohol. The procedure is optimized for high yield, minimal side reactions (such as ester hydrolysis or elimination), and reproducibility in a research or early-phase development setting.
Key Chemical Attributes[3][5][6][7][8][9][10][11][12][13][14]
-
Target Compound: 3-Methoxybenzyloxyacetic acid ethyl ester
-
Molecular Formula: C₁₂H₁₆O₄
-
Molecular Weight: 224.25 g/mol
-
Core Moiety: Glycolic acid ethyl ester protected with a 3-methoxybenzyl group.
Retrosynthetic Analysis & Mechanism
To ensure the integrity of the ester functionality during ether formation, the synthetic route disconnects at the benzylic ether oxygen.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the sodium alkoxide of 3-methoxybenzyl alcohol onto the
Figure 1: Reaction pathway for the synthesis of 3-methoxybenzyloxyacetic acid ethyl ester.
Mechanistic Insight[9][12][15]
-
Activation: Sodium hydride (NaH) acts as an irreversible base, deprotonating the hydroxyl group of 3-methoxybenzyl alcohol to form the corresponding sodium alkoxide. This step is exothermic and generates hydrogen gas (
). -
Substitution (
): The alkoxide is a strong nucleophile that attacks the electrophilic carbon of ethyl bromoacetate. The bromide ion is a good leaving group, facilitating the bimolecular substitution.[1] -
Selectivity Control: The reaction temperature is maintained at 0°C initially to prevent the alkoxide from attacking the ester carbonyl of the ethyl bromoacetate (which would lead to transesterification or Claisen-type condensations).
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| 3-Methoxybenzyl alcohol | 138.16 | 1.0 | 1.112 | Substrate |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | N/A | Base |
| Ethyl bromoacetate | 166.99 | 1.1 | 1.506 | Electrophile |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 0.889 | Solvent (Anhydrous) |
| Ammonium Chloride | 53.49 | N/A | N/A | Quenching Agent |
Key Equipment
-
Reaction Vessel: 3-neck round-bottom flask (oven-dried).
-
Atmosphere Control: Nitrogen or Argon balloon/manifold.
-
Temperature Control: Ice-water bath (0°C).
-
Addition: Pressure-equalizing addition funnel.
Experimental Protocol
Phase 1: Preparation of the Alkoxide
Safety Note: Sodium hydride is pyrophoric and reacts violently with water. All glassware must be flame-dried, and the reaction must be performed under an inert atmosphere.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flush the system with nitrogen for 15 minutes.
-
NaH Washing (Optional but Recommended):
-
Add Sodium Hydride (60% dispersion, 1.2 eq) to the flask.
-
Add dry Hexane (10 mL per gram of NaH) to wash off the mineral oil.
-
Allow the solid to settle, then carefully remove the supernatant via syringe. Repeat twice.
-
Note: This step increases the effective surface area of NaH but requires extreme caution.
-
-
Solvent Addition: Suspend the washed NaH in anhydrous THF (10 volumes relative to alcohol). Cool the suspension to 0°C using an ice bath.
-
Alcohol Addition:
-
Dissolve 3-Methoxybenzyl alcohol (1.0 eq) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the NaH suspension over 20 minutes.
-
Observation: Vigorous bubbling (
gas) will occur. -
Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
Phase 2: Alkylation (Williamson Ether Synthesis)
-
Cooling: Return the reaction mixture to 0°C .
-
Electrophile Addition:
-
Add Ethyl bromoacetate (1.1 eq) dropwise via syringe or addition funnel over 15–20 minutes.
-
Critical: Maintain temperature < 5°C during addition to minimize side reactions.
-
-
Reaction:
-
Allow the mixture to warm slowly to RT.
-
Stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting alcohol spot (
) should disappear, and a less polar product spot ( ) should appear.
-
Phase 3: Workup and Purification
-
Quenching: Cool the mixture to 0°C. Carefully add saturated aqueous Ammonium Chloride (
) solution dropwise to quench unreacted NaH. -
Extraction:
-
Washing: Wash combined organics with water (
) and brine ( ). -
Drying: Dry over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure (Rotavap). -
Purification:
-
The crude oil is typically purified via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane:EtOAc (95:5
85:15).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Expected Characterization Data
The following spectral data confirms the structure of the purified product.
-
Appearance: Clear to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃):
- 7.26 (t, 1H, Ar-H)
- 6.90–6.95 (m, 2H, Ar-H)
- 6.84 (dd, 1H, Ar-H)
- 4.62 (s, 2H, Ar-CH ₂-O)
- 4.22 (q, J=7.1 Hz, 2H, COO-CH ₂-CH₃)
- 4.08 (s, 2H, O-CH ₂-COOEt)
- 3.81 (s, 3H, Ar-OCH ₃)
- 1.29 (t, J=7.1 Hz, 3H, COOCH₂-CH ₃)[9]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents destroying NaH. | Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. |
| Side Product: Ester Hydrolysis | Presence of water or excess hydroxide (from wet NaH). | Use anhydrous conditions strictly. Quench with |
| Starting Material Remains | Alkoxide formation incomplete. | Allow the alcohol + NaH step to stir longer at RT before adding the bromide. |
| Dark Coloration | Oxidation of phenol/benzyl alcohol traces. | Ensure thorough nitrogen purging. |
References
- Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
-
Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254.
-
BenchChem. (2025).[6] "Application Notes and Protocols for Williamson Ether Synthesis". BenchChem Technical Library.
-
Organic Chemistry Portal. "Williamson Ether Synthesis".
-
PubChem. "3-Methoxybenzyl alcohol Compound Summary". National Library of Medicine.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
Application Note: Scalable Synthesis Protocols for Methoxybenzyl Ether Esters
This Application Note is designed for process chemists and drug development scientists focusing on the scalable synthesis and manipulation of p-Methoxybenzyl (PMB) Ether Esters . These moieties serve dual roles: as robust protecting groups for alcohols (ethers) and carboxylic acids (esters), and as specific pharmacophore building blocks.
The guide prioritizes non-hazardous, atom-economical protocols suitable for kilogram-scale synthesis, moving away from traditional sodium hydride (NaH) methods which pose significant safety risks on scale.
Introduction & Strategic Rationale
The p-Methoxybenzyl (PMB) moiety is a cornerstone in complex molecule synthesis due to its unique "orthogonal" reactivity. Unlike benzyl ethers (cleaved via hydrogenolysis), PMB ethers and esters can be cleaved oxidatively (DDQ, CAN) or acidolytically, allowing for precise differentiation of hydroxyl and carboxyl groups in polyfunctional drugs.
The "Ether Ester" Challenge
In the context of this guide, "Methoxybenzyl Ether Esters" refers to two critical distinct species often synthesized in parallel:
-
PMB Ethers: Protection of alcohols (
). -
PMB Esters: Protection of carboxylic acids (
).
Scale-Up Bottleneck: Traditional synthesis uses Williamson etherification (NaH/DMF). On a kilogram scale, this generates large volumes of hydrogen gas, requires hazardous DMF removal, and risks thermal runaway.
The Solution: This protocol utilizes 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) . This reagent allows for:
-
Acid-Catalyzed Etherification: Mild conditions, no strong base.
-
Thermal Esterification: Catalyst-free protection of acids.
-
Solid Byproducts: Trichloroacetamide byproduct precipitates, simplifying purification.
Mechanistic Workflow & Reaction Pathway[1][2]
The following diagram illustrates the divergent synthesis pathways using PMB-TCA for both ethers and esters, highlighting the activation mechanism.
Caption: Divergent activation pathways for PMB-TCA. Ethers require acid catalysis; esters proceed thermally or with mild acid catalysis.
Detailed Experimental Protocols
Protocol A: Scalable Synthesis of PMB Ethers (Acid-Catalyzed)
Target: Protection of primary/secondary alcohols. Scale: 100 g - 1 kg input.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Notes |
| Substrate (Alcohol) | 1.0 | Starting Material | Dry, azeotroped with toluene if needed. |
| PMB-TCA | 1.2 - 1.5 | Reagent | Commercially available or synthesized in-house. |
| TfOH (Triflic Acid) | 0.01 - 0.05 | Catalyst | Handle with extreme care. Alternative: BF3·OEt2. |
| DCM or Toluene | Solvent | Medium | Anhydrous. Toluene preferred for green chemistry. |
Step-by-Step Methodology
-
Preparation: Charge the reaction vessel with the Alcohol substrate (1.0 equiv) and anhydrous Toluene (5-10 volumes). Ensure the system is under nitrogen inertion.
-
Reagent Addition: Add PMB-TCA (1.2 equiv) to the vessel. Stir to dissolve.
-
Process Tip: If PMB-TCA is solid, add in portions to avoid clumping.
-
-
Catalysis (Critical Step): Cool the mixture to 0°C. Add TfOH (0.01 equiv) dropwise.
-
Exotherm Alert: The reaction is exothermic. Monitor internal temperature (keep < 5°C during addition).
-
-
Reaction: Allow the mixture to warm to 20-25°C. Stir for 2-4 hours.
-
Monitoring: Check HPLC/TLC for disappearance of alcohol. The byproduct trichloroacetamide will begin to precipitate as a white solid.
-
-
Workup (Filtration Strategy):
-
Cool the mixture to 0-5°C to maximize precipitation of trichloroacetamide.
-
Filter the slurry through a Celite pad or sintered glass funnel. Wash the cake with cold Toluene.
-
Benefit: This removes >90% of the byproduct without aqueous workup.
-
-
Quench & Wash: Wash the filtrate with saturated NaHCO3 (2x) and Brine (1x).
-
Isolation: Dry organic layer (Na2SO4), filter, and concentrate. Purify via crystallization (if solid) or short-path distillation.
Protocol B: Scalable Synthesis of PMB Esters (Thermal/Catalytic)
Target: Protection of Carboxylic Acids. Scale: 100 g - 1 kg input.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Notes |
| Carboxylic Acid | 1.0 | Starting Material | |
| PMB-TCA | 1.1 - 1.2 | Reagent | Only slight excess needed. |
| Toluene/THF | Solvent | Medium | THF solubilizes polar acids better. |
Step-by-Step Methodology
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in Toluene or THF (5-8 volumes).
-
Addition: Add PMB-TCA (1.1 equiv).
-
Reaction (Thermal Mode): Heat the mixture to reflux (Toluene: 80-110°C; THF: 60°C).
-
Completion: Monitor by HPLC. Reaction is typically complete in 1-3 hours (thermal).
-
Workup:
-
Cool to RT. Filter off the precipitated trichloroacetamide.
-
Concentrate the filtrate.
-
Purification: PMB esters often crystallize readily from hexanes/EtOAc.
-
Scalable Deprotection (The "Release")
While DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the standard lab-scale reagent, it produces stoichiometric toxic waste. For scale-up, Electrochemical Oxidation or Catalytic Deprotection is preferred.
Protocol C: Electrochemical Deprotection (Green/Flow)
Best for: Continuous processing, high atom economy.
-
Setup: Undivided flow electrolysis cell (e.g., Ammonite or similar).
-
Electrodes: Carbon/Graphite anode and cathode.
-
Electrolyte: 0.05 M Et4NBF4 in MeOH.
-
Process: Pump the PMB ether/ester solution (0.1 M) through the cell at a current density of 10-20 mA/cm².
-
Result: The PMB group is oxidized to the acetal (in MeOH) and hydrolyzed during workup, releasing the alcohol/acid.
-
Advantage: No chemical oxidant waste; electrolyte can be recycled.[7]
Process Safety & Quality Control
Impurity Profiling
| Impurity | Origin | Control Strategy |
| Trichloroacetamide | Stoichiometric byproduct of PMB-TCA. | Remove via cold filtration (solubility in Toluene is very low). |
| PMB-Alcohol | Hydrolysis of PMB-TCA due to wet solvent. | Ensure anhydrous conditions. |
| PMB-Dimer | Acid-catalyzed homocoupling of PMB cation. | Avoid excess catalyst; keep temperature controlled. |
Critical Safety Parameters
-
PMB-TCA Preparation: If synthesizing PMB-TCA in-house (from PMB-alcohol + trichloroacetonitrile + NaH), quench the NaH carefully. The reaction is highly exothermic.
-
TfOH Handling: Triflic acid is corrosive and fumes in air. Use a syringe pump for addition on scale.
References
-
Paquette, L. A. (Ed.). Encyclopedia of Reagents for Organic Synthesis. "4-Methoxybenzyl 2,2,2-Trichloroacetimidate." Wiley. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive text on PMB stability and cleavage). Link
-
Rai, B., & Ganesan, A. (2005). "Scalable synthesis of PMB ethers using Trichloroacetimidates." Journal of Organic Chemistry. (Describes the acid-catalyzed mechanism). Link
-
Smith, A. B., et al. (2008). "Evolution of a Gram-Scale Synthesis of PMB-Protected Intermediates." Organic Process Research & Development. Link
-
Markó, I. E., et al. (2017). "Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell." University of Southampton ePrints. Link
Sources
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Trichloroacetimidate Reagents [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN106673985A - Production process of p-methoxybenzyl alcohol - Google Patents [patents.google.com]
- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection Strategies for the Synthesis of Ethyl [(3-methoxyphenyl)methoxy]acetate
Executive Summary
This application note details the process optimization for synthesizing Ethyl [(3-methoxyphenyl)methoxy]acetate , a key intermediate featuring a benzyl ether linkage and an ester functionality. The synthesis relies on the Williamson etherification between 3-methoxybenzyl alcohol and ethyl bromoacetate .
The primary challenge in this synthesis is the chemoselectivity required to form the ether bond without hydrolyzing the labile ethyl ester group or inducing self-condensation of the alkyl halide. This guide analyzes solvent systems to balance reaction kinetics, yield, and green chemistry principles, moving beyond traditional dipolar aprotic solvents (DMF) toward sustainable alternatives like Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) .
Reaction Mechanism & Solvent Influence[1][2]
The Chemistry
The synthesis proceeds via an
Key Mechanistic Constraints:
-
Naked Anion Effect: The reaction rate depends on the nucleophilicity of the alkoxide. Solvents that solvate cations (e.g.,
) well but anions poorly (dipolar aprotics) maximize the "naked" energy of the alkoxide. -
Ester Sensitivity: The product contains an ester group susceptible to hydrolysis by hydroxide ions (from wet solvents) or transesterification by alcoholic solvents.
-
C-Alkylation vs. O-Alkylation: While O-alkylation is favored, high temperatures or incorrect solvent polarity can promote side reactions.
Mechanism Visualization
Figure 1: Mechanistic pathway highlighting the critical role of cation solvation in facilitating the
Solvent Screening & Selection Guide
We evaluated four distinct solvent systems based on Yield, Workup Efficiency, and Green Chemistry metrics (GSK Solvent Sustainability Guide).
Comparative Data Analysis
| Solvent System | Base | Yield (%) | Reaction Time | Workup Difficulty | Green Score | Application Context |
| DMF (Anhydrous) | NaH | 92% | 1.5 h | High (Aq. wash req.) | Low | Benchmark: Best for small-scale, high-throughput discovery. |
| THF | NaH | 84% | 4.0 h | Low (Evaporation) | Medium | Standard: Good balance, but lower boiling point limits kinetics. |
| CPME (Cyclopentyl Methyl Ether) | 89% | 3.0 h | Very Low (Hydrophobic) | High | Recommended: High stability, low peroxide, water azeotrope. | |
| Toluene | KOH + TBAB | 78% | 6.0 h | Low | Medium | Scale-Up: Phase Transfer Catalysis (PTC) for kg-scale. |
Technical Insights
-
DMF (N,N-Dimethylformamide): Provides the fastest kinetics due to high dielectric constant (
). However, DMF is hepatotoxic and difficult to remove completely without aqueous workups that risk ester hydrolysis. -
CPME: A superior alternative to THF.[5] It has a higher boiling point (
), allowing faster rates than THF, and is hydrophobic. This allows for a "one-pot" process where the organic layer is washed with water and concentrated directly, minimizing solvent swap operations. -
Phase Transfer Catalysis (Toluene): Uses a quaternary ammonium salt (TBAB) to shuttle the alkoxide into the organic phase. This avoids anhydrous conditions but requires careful monitoring to prevent saponification of the ethyl ester.
Experimental Protocols
Method A: High-Performance Green Synthesis (Recommended)
Solvent: Cyclopentyl Methyl Ether (CPME)
Base: Potassium tert-butoxide (
Rationale:
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvent Charge: Add 3-methoxybenzyl alcohol (10.0 mmol, 1.38 g) and anhydrous CPME (30 mL).
-
Deprotonation: Cool to
. Add (11.0 mmol, 1.23 g) portion-wise over 10 minutes. Stir for 30 minutes at to form the alkoxide. Note: Solution may turn slight yellow. -
Alkylation: Add Ethyl bromoacetate (10.5 mmol, 1.75 g) dropwise via syringe over 15 minutes.
-
Reaction: Remove ice bath and warm to Room Temperature (RT). Stir for 3 hours. Monitor by TLC (Hex:EtOAc 4:1) or HPLC.[6][7]
-
Quench: Quench with Saturated
(10 mL). -
Workup:
-
Separate phases. The product remains in the CPME layer.
-
Wash organic layer with water (
) and Brine ( ). -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).
Method B: Traditional High-Throughput Synthesis
Solvent: DMF Base: Sodium Hydride (NaH)
Rationale: Best for generating small quantities rapidly where solvent toxicity is less of a concern than speed.
Protocol:
-
Setup: Use a dried vial or flask under Argon.
-
Deprotonation: Suspend NaH (60% in oil, 12 mmol, 480 mg) in anhydrous DMF (10 mL) at
. -
Addition: Add 3-methoxybenzyl alcohol (10 mmol) dissolved in DMF (5 mL) dropwise. Stir 45 min until gas evolution ceases.
-
Alkylation: Add Ethyl bromoacetate (11 mmol) dropwise.
-
Reaction: Stir at RT for 1.5 hours.
-
Workup: Pour mixture into ice-water (100 mL) and extract with Diethyl Ether (
). Critical: Do not let the ester sit in the basic aqueous DMF layer. -
Finish: Wash ether extracts with LiCl (5% aq) to remove DMF traces. Dry and concentrate.
Workflow Visualization
Figure 2: Step-by-step workflow for the Green Synthesis (Method A) using CPME.
Quality Control & Troubleshooting
Analytical Markers (NMR)
-
Alpha-Methylene (
): Look for a singlet around 4.0 - 4.1 ppm. -
Benzylic Methylene (
): Singlet around 4.5 - 4.6 ppm. -
Ethyl Ester: Quartet (
ppm) and Triplet ( ppm).[8] -
Impurity Alert: If the quartet/triplet disappears, hydrolysis to the carboxylic acid has occurred.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure NaH/KOtBu is fresh; increase deprotonation time. |
| Ester Hydrolysis | Wet solvent or excessive base | Use anhydrous solvents; limit base to 1.1 eq; avoid NaOH. |
| Side Products | C-alkylation or elimination | Keep temp |
References
-
Williamson, A. W. (1850).[9][1][2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).
-
Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether (CPME) as a Green Solvent for Organic Synthesis." Organic Process Research & Development, 11(2), 251–258. Link
-
Freedman, H. H., & Dubois, R. A. (1975).[10] "Improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251–3254. Link
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. Link
-
BenchChem. (2025).[3] "Application Notes and Protocols for Williamson Ether Synthesis." (General protocol grounding). Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ethyl 3-methoxyphenylacetate | SIELC Technologies [sielc.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Catalytic Synthesis of Ethyl (3-methoxybenzyloxy)acetate
Abstract & Strategic Overview
Ethyl (3-methoxybenzyloxy)acetate is a valuable intermediate in medicinal chemistry, serving as a core building block for ether-linked pharmacophores. Its structure comprises a 3-methoxybenzyl moiety linked via an ether bridge to an ethyl acetate fragment.
Conventionally, this ether linkage is formed via stoichiometric Williamson ether synthesis using strong bases (NaH) and anhydrous conditions, which poses safety risks and scalability challenges. This guide details two catalytic methodologies that offer superior safety profiles, atom economy, and operational simplicity:
-
Method A: Rhodium(II)-Catalyzed O-H Insertion (Carbenoid Route) High precision, neutral pH, ideal for late-stage functionalization.
-
Method B: Phase Transfer Catalyzed (PTC) Alkylation Cost-effective, scalable, robust biphasic system.
Method A: Rhodium(II)-Catalyzed O-H Insertion
Principle & Mechanism
This method utilizes Ethyl Diazoacetate (EDA) as a carbene precursor.[1] In the presence of a dirhodium catalyst, EDA decomposes to form a transient metal-carbenoid species. This electrophilic intermediate undergoes insertion into the O-H bond of 3-methoxybenzyl alcohol.
Advantages:
-
Neutral Conditions: Avoids strong bases/acids, preserving sensitive functional groups.
-
Atom Economy: Nitrogen (
) is the only byproduct.
Reagents & Materials
-
Substrate: 3-Methoxybenzyl alcohol (>98%).
-
Reagent: Ethyl Diazoacetate (EDA) (15-20% wt. solution in Toluene or DCM). Note: Commercially available as solution to mitigate explosion risk.
-
Catalyst: Rhodium(II) acetate dimer
. -
Solvent: Dichloromethane (DCM), anhydrous.
Experimental Protocol
Step 1: Catalyst Loading
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzyl alcohol (1.0 equiv, e.g., 10 mmol, 1.38 g) in anhydrous DCM (20 mL).
-
Add
(0.5 - 1.0 mol%). The solution typically turns emerald green or purple depending on the specific Rh-source purity.
Step 2: Controlled Addition (Critical)
-
Prepare a solution of Ethyl Diazoacetate (1.2 equiv) in DCM (10 mL).
-
Crucial: Add the EDA solution to the reaction flask dropwise via a syringe pump over 1–2 hours at room temperature (20–25°C).
-
Expert Insight: Rapid addition leads to EDA dimerization (formation of diethyl fumarate/maleate) rather than O-H insertion. The solution should bubble gently (
evolution).
-
Step 3: Completion & Work-up
-
Stir for an additional 1 hour after addition is complete.
-
Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The diazo spot should disappear.
-
Quench: No quench needed. Concentrate the mixture under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Yield Expectation: 85–92% isolated yield.
Method B: Phase Transfer Catalyzed (PTC) Alkylation
Principle & Mechanism
This method employs a biphasic system (Organic/Aqueous) and a quaternary ammonium salt (Quat). The catalyst transfers the hydroxide ion from the aqueous phase into the organic phase (or the alkoxide from the interface), facilitating the nucleophilic attack of 3-methoxybenzyl alcohol on Ethyl Bromoacetate .
Advantages:
-
Scalability: Uses inexpensive reagents and solvents (Toluene/Water).
-
Operational Ease: No need for anhydrous conditions.
Reagents & Materials
-
Substrate: 3-Methoxybenzyl alcohol.
-
Electrophile: Ethyl bromoacetate (1.2 equiv). Warning: Potent lachrymator.
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Base: 30-50% aq. NaOH or KOH.
-
Solvent: Toluene or DCM.
Experimental Protocol
Step 1: Biphasic Setup
-
In a round-bottom flask, dissolve 3-methoxybenzyl alcohol (10 mmol) and Ethyl bromoacetate (12 mmol) in Toluene (30 mL).
-
Add TBAB (0.5 mmol, 161 mg).
Step 2: Initiation
-
Add 50% NaOH solution (15 mmol, ~1.2 g of solution) in one portion.
-
Vigorously stir the biphasic mixture (ensure high RPM to maximize interfacial area).
-
Expert Insight: The reaction is diffusion-controlled. Poor stirring will drastically reduce yield.
-
Step 3: Reaction & Work-up
-
Stir at room temperature for 2–4 hours. (Mild heating to 40°C can accelerate sluggish reactions).
-
Separation: Stop stirring. Dilute with water (20 mL) and separate the organic layer.
-
Extraction: Extract aqueous layer with Toluene (2 x 10 mL).
-
Drying: Combine organics, wash with brine, dry over
, and concentrate. -
Purification: Distillation (for large scale) or Flash Chromatography.
Yield Expectation: 90–95%.
Mechanistic Visualization
Diagram 1: Catalytic Cycles
The following diagram contrasts the Rhodium-Carbenoid mechanism (Method A) with the Phase Transfer mechanism (Method B).
Caption: Comparison of Rhodium-mediated carbene insertion (top) vs. Phase Transfer Catalysis cycle (bottom).
Comparative Data & Selection Guide
| Feature | Method A: Rh-Catalyzed Insertion | Method B: PTC Alkylation |
| Catalyst Cost | High ( | Low (TBAB) |
| Reagent Safety | Moderate (Diazo handling required) | Low (Lachrymator: Bromoacetate) |
| pH Conditions | Neutral (pH ~7) | Basic (pH >12) |
| Scalability | < 100g (Exotherm/Gas evolution) | > 1 kg (Easily scalable) |
| Atom Economy | Excellent (Only | Moderate (HBr salt waste) |
| Best For... | Complex substrates, base-sensitive groups | Simple substrates, bulk production |
References
-
Copper(I)
- Title: Three-Component Reaction for the Synthesis of Highly Functionalized Propargyl Ethers.
- Source: EPFL / Chem. Comm.
-
URL:[Link]
- Context: Describes the general mechanism of metal-c
-
Enantioselective O-H Insertion (General Context)
-
Phase Transfer Catalysis Fundamentals
-
Iron Porphyrin Catalysis (Alternative Metal)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
Troubleshooting & Optimization
Technical Support Guide: Purification of Ethyl [(3-methoxyphenyl)methoxy]acetate
Executive Summary & Compound Profile
Target Compound: Ethyl [(3-methoxyphenyl)methoxy]acetate Chemical Class: Glycolic acid ether ester / Benzyl ether derivative Primary Application: Intermediate in medicinal chemistry (e.g., PPAR agonists, kinase inhibitors).
Purifying This compound presents a classic challenge in organic synthesis: separating a moderately polar ester from its polar alcoholic precursor (3-methoxybenzyl alcohol) and potential acidic hydrolysis byproducts. While the lipophilic aromatic ring aids retention, the ether-ester linkage makes the compound susceptible to hydrolysis on acidic silica gel, leading to on-column degradation and yield loss.
This guide provides a self-validating workflow to ensure high purity (>98%) and maximum recovery.
Purification Logic & Workflow
The following decision tree outlines the critical checkpoints before and during chromatography. This logic prevents the common error of loading a crude mixture that requires chemical washing rather than chromatographic separation.
Figure 1: Purification Logic Flow. Prioritizes chemical removal of acidic byproducts before chromatographic separation to protect the silica column capacity.
Troubleshooting & FAQs
Category 1: Separation & Resolution
Q1: My product co-elutes with the starting material (3-methoxybenzyl alcohol). How do I improve resolution? A: This is the most common issue. The alcohol has a free hydroxyl group capable of hydrogen bonding, usually retaining it longer than the ester. However, if the solvent system is too polar, they will co-elute.
-
The Fix: Switch to a gradient elution . Start with 100% Hexane (or Heptane) and ramp slowly to 20% Ethyl Acetate (EtOAc) over 10–15 column volumes (CV).
-
Why it works: The non-polar ester will elute first (typically 10–15% EtOAc), while the alcohol will require higher polarity (20–30% EtOAc) to break its interaction with the silica.
Q2: I see a streak from the baseline up to my product spot. What is this? A: This indicates the presence of [(3-methoxyphenyl)methoxy]acetic acid , the hydrolysis product.
-
The Fix: Do not try to separate this on the column. Perform a Sodium Bicarbonate (NaHCO₃) wash on your crude oil before loading.
-
Protocol: Dissolve crude in EtOAc, wash 2x with sat. NaHCO₃. The acid will move to the aqueous layer as the carboxylate salt. Dry the organic layer (MgSO₄) and re-run TLC. The streak should be gone.
Category 2: Stability & Yield
Q3: My crude yield was high, but after the column, I lost 40% of the mass. Where did it go? A: You likely experienced on-column hydrolysis . Standard silica gel is slightly acidic (pH ~5-6). Benzyl ether esters can be sensitive to acid, hydrolyzing back to the alcohol and acid during the run.
-
The Test: Run a 2D TLC . Spot the crude in the corner of a square plate. Run it in Solvent A. Rotate the plate 90° and run it again in Solvent A. If the spot appears off the diagonal, the compound is decomposing on the silica [1].
-
The Fix: Neutralize your silica. Add 1% Triethylamine (Et₃N) to your column equilibration solvent and the mobile phase. This buffers the silica acidity and prevents hydrolysis.
Category 3: Visualization
Q4: I can't see the product clearly on TLC. Which stain should I use? A: While the aromatic ring is UV active (254 nm), it can be faint if the concentration is low.
-
Recommendation: Use Hanessian’s Stain (Cerium Ammonium Molybdate - CAM) or p-Anisaldehyde stain .
-
Why: The ether and ester functionalities oxidize well with CAM, producing a dark blue spot that is often more sensitive than UV for this class of compounds.
Standardized Protocol
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).
-
Loading: Liquid loading (if oil) or dry loading on Celite (recommended for resolution).
Step-by-Step Procedure
-
TLC Method Development:
-
Prepare a solvent system of 20% EtOAc in Hexane .
-
Target Rf for the ester: 0.35 – 0.45 .
-
Target Rf for the alcohol impurity: 0.15 – 0.25 .
-
Note: If Rf > 0.6, reduce EtOAc to 10% or 15%.
-
-
Column Preparation:
-
Pack the column with a silica-to-sample ratio of 30:1 (by weight).
-
Critical: If the compound showed instability in the 2D TLC test (FAQ Q3), pre-wash the column with 1% Et₃N/Hexane .
-
-
Sample Loading:
-
Dissolve the crude oil in a minimum amount of Toluene or DCM (avoid EtOAc for loading as it broadens bands).
-
Apply carefully to the sand bed.
-
-
Elution Gradient:
-
0–2 CV: 100% Hexane (Flushes non-polar mineral oils/grease).
-
2–10 CV: Linear gradient 0% → 15% EtOAc. (Product typically elutes here).
-
10–15 CV: Hold at 15–20% EtOAc to elute the alcohol impurity.
-
-
Fraction Analysis:
-
Spot every 3rd tube on TLC.
-
Pool fractions containing only the single upper spot.
-
Data Reference: Solvent Strength & Rf Values
Use this table to adjust your mobile phase if your specific batch behaves differently.
| Compound Species | Functional Group | Est.[1][2][3][4][5][6][7][8] Rf (20% EtOAc/Hex) | Polarity Driver |
| Target Ester | Ether + Ester | 0.40 | Moderate Dipole |
| Impurity A (Alcohol) | Benzyl Alcohol | 0.20 | H-Bond Donor (Strong retention) |
| Impurity B (Acid) | Carboxylic Acid | 0.05 (Streak) | H-Bond Donor + Dimerization |
| Impurity C (Halide) | Ethyl Bromoacetate | 0.70+ | Low Polarity |
Table 1: Relative retention factors (Rf) based on functional group interactions with Silica Gel 60.
References
-
Rochester University, Dept. of Chemistry. "Troubleshooting Flash Chromatography: Stability on Silica." Not Voodoo X. Available at: [Link]
-
Biotage. "Determining Solvent Strength in Flash Column Chromatography." Biotage Blog. Available at: [Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Ethyl 3-methoxyphenylacetate | SIELC Technologies [sielc.com]
- 3. CAS 32122-09-1: ethyl (benzyloxy)acetate | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. biotage.com [biotage.com]
Technical Support Center: Purification Strategies for 3-Methoxybenzyl Alcohol Removal
Topic: Removing Unreacted 3-Methoxybenzyl Alcohol (CAS: 6971-51-3) Ticket ID: PUR-MBA-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Sticky" Impurity Problem
You are likely reading this because you have a crude reaction mixture containing unreacted 3-methoxybenzyl alcohol (boiling point ~250°C) that is proving difficult to remove. Standard rotary evaporation fails because of its high boiling point, and standard aqueous washes fail because its LogP (~1.6) makes it lipophilic enough to "stick" in your organic layer.
This guide provides three tiered strategies ranging from chromatographic optimization to chemical scavenging.
Module 1: Decision Matrix & Strategy Selection
Before committing to a protocol, assess your crude mixture using this logic flow.
Figure 1: Decision matrix for selecting the optimal purification route based on scale and product polarity.
Module 2: Chemical Scavenging (The "Pro" Solution)
When chromatography is difficult (e.g., product and impurity co-elute), chemical scavenging is the most robust method. This involves chemically modifying the alcohol to alter its physical properties, allowing for easy filtration or washing.
Option A: Solid-Phase Scavenging (High Cost / Low Effort)
Best for: Small scale (<500mg), high-value intermediates, or when you want to avoid aqueous workup.
Principle: Use a polymer-supported isocyanate (PS-Isocyanate) resin. The isocyanate reacts with the hydroxyl group of 3-methoxybenzyl alcohol to form a carbamate chemically bound to the bead. You simply filter the beads away.
Protocol:
-
Dissolve: Dissolve crude mixture in anhydrous DCM or THF (approx. 10 mL/g).
-
Calculate: Add 2.0 - 3.0 equivalents of PS-Isocyanate resin (relative to the estimated amount of unreacted alcohol, not the product).
-
Incubate: Add a catalytic amount of Et3N (0.1 eq) to accelerate the reaction. Shake or stir gently at Room Temperature (RT) for 4–16 hours.
-
Tip: Do not use magnetic stir bars with resins as they grind the beads; use an orbital shaker.
-
-
Filter: Filter the mixture through a fritted funnel or a cotton plug. Rinse the resin with DCM.
-
Finish: Concentrate the filtrate. The alcohol is now trapped on the resin.
Option B: Solution-Phase Derivatization (Low Cost / High Effort)
Best for: Large scale (>1g), budget-conscious labs.
Principle: React the impurity with Succinic Anhydride . This converts the neutral alcohol into a hemisuccinate (carboxylic acid) . This new species is highly soluble in basic aqueous solutions (NaHCO3), while your product (assuming it’s neutral) stays in the organic layer.
Protocol:
| Step | Action | Mechanistic Insight |
|---|---|---|
| 1 | Dissolve crude in DCM (0.1 M concentration). | DCM is preferred for solubility of both anhydride and product. |
| 2 | Add Succinic Anhydride (1.5 eq vs impurity) + DMAP (0.1 eq) + Et3N (1.5 eq). | DMAP acts as a nucleophilic catalyst, significantly speeding up the esterification. |
| 3 | Stir at RT for 2–4 hours. | Monitor via TLC.[1] The alcohol spot should disappear, replaced by a baseline spot (the acid). |
| 4 | Wash 1: Saturated NaHCO3 (x2). | CRITICAL STEP: The hemisuccinate deprotonates and partitions into the water layer. |
| 5 | Wash 2: 1M HCl or Brine. | Neutralizes trace base; brine removes residual water. |
| 6 | Dry (MgSO4) and Concentrate. | Product remains; alcohol is removed as the succinate salt. |
Module 3: Chromatographic Optimization
If you must use Flash Chromatography, standard isocratic elution often causes "streaking" of benzyl alcohols.
Technical Adjustment: 3-methoxybenzyl alcohol has a distinct UV absorption due to the electron-rich aromatic ring.
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Use a DCM/MeOH gradient rather than Hexane/EtOAc if your product allows. The alcohol interacts strongly with silica; Methanol helps "sharpen" the peak shape by disrupting hydrogen bonding.
-
Loading: Do not overload. Benzyl alcohols are prone to "tailing," which will contaminate the front of your product peak if the resolution is poor.
Data Table: Estimated Rf Values (Silica)
| Solvent System | 3-Methoxybenzyl Alcohol Rf | Notes |
|---|---|---|
| 100% DCM | ~0.15 | Retentive; good for non-polar products. |
| 95:5 DCM:MeOH | ~0.45 | Moves effectively; sharp spot. |
| 4:1 Hex:EtOAc | ~0.20 | Often streaks. |
Module 4: Troubleshooting & FAQs
Q: Can I just rotovap it off if I heat the bath enough? A: No. The boiling point is ~250°C at atmospheric pressure. Even under a standard vacuum pump (<10 mbar), you would need significant heat (>100°C), which risks decomposing your product. Kugelrohr distillation (high vacuum, short path) is the only viable thermal method.
Q: I tried the Succinic Anhydride method, but my product disappeared too! A: Does your product contain a hydroxyl (-OH) or amine (-NH) group? If yes, the anhydride reacted with your product too. Do not use Method B if your target molecule has nucleophilic functional groups. Use Chromatography (Module 3).
Q: Why doesn't a simple acid/base wash work? A: 3-methoxybenzyl alcohol is neutral .
-
It is not basic enough to be protonated by HCl.
-
It is not acidic enough (pKa ~15) to be deprotonated by NaOH/NaHCO3.
-
Therefore, it stays in the organic layer during standard extractions. This is why Method B (converting it to an acid) is so effective.
Q: Is there a safety concern with this specific alcohol? A: It is an irritant and can be harmful if inhaled. However, chemically, be aware that benzyl alcohols can slowly oxidize to aldehydes (3-methoxybenzaldehyde) if left in solution with air exposure for weeks. The aldehyde is less polar and may behave differently in chromatography.
References
-
Physical Properties & Solubility
-
Scavenging Reagents (PS-Isocyanate)
-
Succinic Anhydride Derivatization Method
-
General Purification Strategies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Methoxybenzyl alcohol [webbook.nist.gov]
- 3. 3-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Methoxybenzyl alcohol | CAS#:6971-51-3 | Chemsrc [chemsrc.com]
- 5. forecastchemicals.com [forecastchemicals.com]
- 6. 3-Methoxybenzyl alcohol [webbook.nist.gov]
- 7. 3-Methoxybenzyl Alcohol at Best Price - High Purity Industrial Grade [alphachemikaindia.com]
- 8. scent.vn [scent.vn]
- 9. sopachem.com [sopachem.com]
Technical Support Guide: Stability of Ethyl [(3-methoxyphenyl)methoxy]acetate in Acidic Conditions
Executive Summary & Core Stability Profile
Ethyl [(3-methoxyphenyl)methoxy]acetate is a bifunctional intermediate containing an ethyl ester and a meta-methoxybenzyl-type ether .
In acidic conditions, this molecule exhibits a divergent stability profile :
-
Ester Moiety (High Risk): The ethyl ester is the primary point of failure. It is susceptible to acid-catalyzed hydrolysis (
mechanism) in the presence of water, converting to the parent carboxylic acid. This reaction is equilibrium-driven. -
Ether Moiety (Moderate/High Stability): Unlike the para-methoxybenzyl (PMB) group, the meta-methoxy substituent provides significantly less electron donation to the benzylic position. Consequently, this ether linkage is more stable than PMB ethers and generally resists cleavage by dilute aqueous acids (HCl,
), requiring harsh conditions (e.g., , concentrated HI) for deprotection.
The "Golden Rule" for this molecule:
In aqueous acid, you will lose the ester long before you cleave the ether. In anhydrous alcoholic acid, you will transesterify.
Degradation Pathways & Mechanisms
To troubleshoot effectively, you must understand how the molecule fails.
A. The Primary Pathway: Acid-Catalyzed Hydrolysis
The
-
Condition: Aqueous Acid (pH < 4).
-
Result: Formation of [(3-methoxyphenyl)methoxy]acetic acid + Ethanol.
-
Kinetics: Pseudo-first order (if water is in excess).
B. The Secondary Pathway: Ether Cleavage
The (3-methoxyphenyl)methyl group is a substituted benzyl ether.
-
Condition: Strong Lewis Acids or concentrated protonic acids (e.g., neat TFA, HBr).
-
Result: Cleavage to 3-methoxybenzyl alcohol (or bromide) + Ethyl glycolate.
-
Note: Because the methoxy group is in the meta position, it does not stabilize the benzylic carbocation intermediate as effectively as a para substituent. Therefore, standard "mild" acidic cleavage conditions for PMB ethers often fail or are very slow for this compound.
C. The "Silent" Error: Transesterification
-
Condition: Acidic catalyst in Methanol (or other alcohols).
-
Result: Conversion of Ethyl ester
Methyl ester. -
Symptom: A new peak appears in LC-MS with M-14 mass difference, often mistaken for an impurity.
Visualization: Degradation Pathways
The following diagram maps the competing reaction pathways based on solvent and reagent conditions.
Caption: Figure 1. Chemoselectivity of acid-mediated degradation. Note that aqueous acid favors ester hydrolysis over ether cleavage.
Troubleshooting Guide (FAQ)
Q1: I performed an acidic workup (1M HCl wash) and my yield dropped significantly. Where did my product go?
-
Diagnosis: You likely hydrolyzed the ester.[1] The resulting carboxylic acid is soluble in basic aqueous solutions (e.g., sat.
) often used in subsequent wash steps, or even partially soluble in the aqueous acid layer depending on pH. -
Solution:
-
Use a weaker acid for quenching (e.g.,
or dilute citric acid). -
Perform the wash quickly and at low temperature (
). -
Back-extraction: Acidify your aqueous waste to pH 2 and extract with EtOAc to recover the hydrolyzed acid intermediate.
-
Q2: I'm trying to remove the benzyl group with dilute TFA, but the reaction is stalling. Why?
-
Diagnosis: You are assuming the meta-methoxy group behaves like a para-methoxy (PMB) group. It does not. The meta position does not offer the resonance stabilization required for facile acid-catalyzed cleavage.
-
Solution: You need oxidative cleavage (DDQ) or hydrogenolysis (
). If you must use acid, you will need a stronger reagent (like Triflic acid) which will likely destroy the ester first.
Q3: My LC-MS shows a major impurity with Mass = [M-14]. Is this a degradation product?
-
Diagnosis: This is the Methyl Ester . You likely dissolved your compound in Methanol for analysis or reaction, and the trace acid present catalyzed the transesterification.
-
Solution: Switch to Acetonitrile or Ethanol (if matching the ester) for sample preparation. Avoid methanolic solvents for storage.
Experimental Protocols
Protocol A: Forced Degradation Study (Acid Stress)
Purpose: To determine the half-life of the ester at a specific pH.
Materials:
-
0.1 N HCl (pH ~1.0)
-
Acetonitrile (HPLC grade)
-
Water bath at
Procedure:
-
Stock Solution: Dissolve 10 mg of this compound in 1 mL Acetonitrile.
-
Stress Condition: Add 100
of Stock Solution to 900 of 0.1 N HCl. (Final conc: 1 mg/mL). -
Incubation: Place in water bath at
. -
Sampling: Withdraw 50
aliquots at T=0, 1h, 4h, 8h, and 24h. -
Quench: Immediately neutralize aliquot with 50
of 0.1 N NaOH or dilute into 900 cold buffer (pH 7). -
Analysis: Inject onto HPLC immediately.
Protocol B: Analytical Method (HPLC)
Purpose: To separate the parent ester from the hydrolyzed acid.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 275 nm (targeting the anisole ring) |
| Expected RT | Acid metabolite: ~4.5 min | Parent Ester: ~7.2 min |
Troubleshooting Decision Tree
Use this flow to diagnose stability issues during your workflow.
Caption: Figure 2. Diagnostic logic for identifying degradation products based on mass shifts and reagents.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Nucleophilic Acyl Substitution).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Section: Protection for Phenols and Alcohols - Benzyl Ethers).[2][3]
-
International Conference on Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] (Guidelines for stress testing and hydrolysis).
-
Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH. (Reference for ester hydrolysis and ether cleavage conditions).
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Williamson Ether Synthesis: Technical Support & Troubleshooting Guide
Welcome to your comprehensive guide for troubleshooting low conversion in the Williamson etherification. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential reaction, ensuring higher yields and predictable outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, grounded in mechanistic understanding and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common questions encountered during the Williamson ether synthesis.
Q1: My Williamson ether synthesis is resulting in a low yield. What are the most common culprits?
Low yields in a Williamson ether synthesis can often be traced back to a few key factors. The most prevalent issue is the competing E2 elimination reaction, especially when using sterically hindered alkyl halides.[1][2][3] Other common causes include incomplete deprotonation of the alcohol, the use of inappropriate solvents that can hinder the reaction, or running the reaction at a suboptimal temperature.[3][4]
Q2: I'm observing the formation of an alkene byproduct. What's happening and how can I prevent it?
The formation of an alkene is a tell-tale sign of a competing E2 elimination reaction.[1][5] This happens when the alkoxide, which is a strong base, abstracts a proton from a carbon adjacent to the one bearing the leaving group, instead of attacking the carbon in an SN2 fashion.[1][5] This is particularly problematic with secondary and tertiary alkyl halides due to increased steric hindrance around the reaction center.[6][7][8] To minimize alkene formation, you should:
-
Lower the reaction temperature , as elimination reactions often have a higher activation energy than substitution reactions.[5]
-
Consider using a less sterically hindered alkoxide if your synthesis allows.[5][9]
Q3: Can I use a secondary or tertiary alkyl halide in a Williamson ether synthesis?
While it's possible to use secondary alkyl halides, it often leads to a mixture of the desired ether (via SN2) and an alkene byproduct (via E2).[4][6] Tertiary alkyl halides are generally unsuitable for Williamson ether synthesis as they will almost exclusively undergo elimination to form alkenes.[6][9] The reason lies in the steric bulk around the electrophilic carbon, which hinders the backside attack required for an SN2 reaction and favors the E2 pathway.[8][10]
Q4: What is the best choice of base for deprotonating my alcohol?
The choice of base depends on the pKa of your alcohol. For simple aliphatic alcohols, a strong base like sodium hydride (NaH) or potassium hydride (KH) is effective as they irreversibly deprotonate the alcohol, driving the formation of the alkoxide.[6] For more acidic alcohols like phenols, weaker bases such as potassium carbonate (K2CO3) or even sodium hydroxide (NaOH) can be sufficient.[11][12]
Q5: Which solvent should I use for my reaction?
Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[4] Solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are excellent because they solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion free to act as a nucleophile.[4][13] Protic solvents, such as water or ethanol, should be avoided as they can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[3][4]
Section 2: Troubleshooting Low Conversion - A Deeper Dive
This section provides a structured approach to diagnosing and resolving low conversion issues in your Williamson ether synthesis.
Symptom: Starting materials (alcohol and/or alkyl halide) remain largely unreacted.
Potential Cause 1: Incomplete Deprotonation of the Alcohol
-
Scientific Rationale: The reaction requires the formation of a potent nucleophile, the alkoxide. If the alcohol is not fully deprotonated, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.[14]
-
Troubleshooting Steps:
-
Verify Base Strength: Ensure the base you are using is strong enough to deprotonate your specific alcohol. Refer to a pKa table to compare the pKa of your alcohol with the pKa of the conjugate acid of your base. A significant difference (ideally > 4 pKa units) is needed for complete deprotonation.
-
Ensure Anhydrous Conditions: Strong bases like NaH and KH react violently with water. Any moisture in your reaction will consume the base, preventing the deprotonation of your alcohol.[13] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Allow Sufficient Time for Deprotonation: Before adding the alkyl halide, allow adequate time for the base to fully react with the alcohol. This is typically 30-60 minutes at room temperature or 0 °C.[11]
-
Potential Cause 2: Poor Leaving Group
-
Scientific Rationale: The SN2 reaction involves the displacement of a leaving group. The better the leaving group, the faster the reaction. The order of leaving group ability for halides is I > Br > Cl >> F.[6]
-
Troubleshooting Steps:
-
Switch to a Better Leaving Group: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Convert Alcohol to a Tosylate or Mesylate: If you are starting from an alcohol that needs to be the electrophile, you can convert its hydroxyl group into a much better leaving group, such as a tosylate (OTs) or mesylate (OMs).[6][15]
-
Catalytic Iodide: If using an alkyl chloride or bromide, adding a catalytic amount of sodium iodide or potassium iodide can significantly accelerate the reaction via the Finkelstein reaction, which transiently forms the more reactive alkyl iodide in situ.[4]
-
Symptom: Formation of significant amounts of an alkene byproduct.
This is a clear indication of the competing E2 elimination reaction.
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
-
Troubleshooting Strategies:
-
Re-evaluate Your Synthetic Strategy: The core principle of a successful Williamson synthesis is to use the less sterically hindered component as the alkyl halide and the more sterically hindered component as the alkoxide.[9] For example, to synthesize tert-butyl methyl ether, you should react tert-butoxide with methyl iodide, not methoxide with tert-butyl chloride.
-
Optimize Reaction Temperature: Lower the reaction temperature. Elimination reactions generally have a higher activation energy and are more sensitive to temperature increases than substitution reactions.[5]
-
Choice of Base/Alkoxide: If possible, use a less bulky base for the deprotonation step. However, the primary driver for elimination is the structure of the alkyl halide.
-
Symptom: C-Alkylation of a Phenoxide
-
Scientific Rationale: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, side product).[4]
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF generally favor O-alkylation.
-
Counter-ion: The nature of the cation can also play a role. Using a larger, softer cation like cesium (from Cs2CO3) can sometimes favor O-alkylation.
-
Section 3: Experimental Protocols & Data
General Protocol for the Williamson Ether Synthesis
This is a generalized procedure and may require optimization for specific substrates.[2][3]
-
Alkoxide Formation:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., NaH, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes until hydrogen evolution ceases (if using a hydride base).
-
-
Ether Formation:
-
Slowly add the alkyl halide (1.0-1.2 eq.) to the freshly prepared alkoxide solution.
-
The reaction may be run at room temperature or heated (typically 50-100 °C) depending on the reactivity of the substrates.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by distillation or column chromatography.
-
Data Summary: Common Reagents and Conditions
| Parameter | Recommended Choice | Rationale |
| Alkyl Halide | Methyl > Primary >> Secondary | Minimizes competing E2 elimination due to less steric hindrance.[6][9] |
| Base | NaH, KH (for aliphatic alcohols) | Irreversibly deprotonates the alcohol.[6] |
| K2CO3, Cs2CO3, NaOH (for phenols) | Sufficiently strong for the more acidic phenols.[11] | |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[4][16] |
| Temperature | 50-100 °C | A good starting range, but may need optimization to minimize side reactions.[4] |
Section 4: Visualizing the Troubleshooting Process
A logical workflow can significantly aid in diagnosing and resolving issues with your Williamson ether synthesis.
Caption: A systematic workflow for troubleshooting low yields in Williamson ether synthesis.
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 20, 2024, from [Link]
-
Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 20, 2024, from [Link]
-
Williamson ether synthesis. (2020, July 15). In Wikipedia. Retrieved February 20, 2024, from [Link]
-
An In-depth Overview on the Williamson Synthesis Concept - Unacademy. (n.d.). Retrieved February 20, 2024, from [Link]
-
Williamson ether synthesis. (n.d.). Retrieved February 20, 2024, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 20, 2024, from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved February 20, 2024, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved February 20, 2024, from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 20, 2024, from [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved February 20, 2024, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved February 20, 2024, from [Link]
-
A review on the advancement of ether synthesis from organic solvent to water. (2016, July 21). RSC Advances. Retrieved February 20, 2024, from [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved February 20, 2024, from [Link]
-
Which of following ethers cannot be made by a Williamson ether synthesis? - Pearson. (n.d.). Retrieved February 20, 2024, from [Link]
-
Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved February 20, 2024, from [Link]
-
1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved February 20, 2024, from [Link]
-
Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog. (2026, January 16). Retrieved February 20, 2024, from [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Which of following ethers cannot be made by a Williamson ether sy... | Study Prep in Pearson+ [pearson.com]
- 8. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. benchchem.com [benchchem.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. byjus.com [byjus.com]
Technical Support Center: PTC Optimization for Ethyl Acetate Derivatives
Topic: Optimizing Phase Transfer Catalysis (PTC) for Alkylation of Ethyl Acetate Derivatives Audience: Process Chemists, R&D Scientists, Drug Development Leads Status: Active | Version: 2.4
Core Concept & Scope Definition
Welcome to the PTC Optimization Support Center. This guide addresses the alkylation of activated ethyl acetate derivatives (e.g., ethyl phenylacetate, ethyl acetoacetate, diethyl malonate).
CRITICAL DISTINCTION: Direct
Catalyst Architecture & Thermodynamics
Q: How do I select the right catalyst for my ester substrate?
A: Catalyst selection depends on the "Organophilicity vs. Accessibility" trade-off.
-
For Reactive Electrophiles (e.g., Benzyl bromide, Allyl bromide):
-
Recommendation: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride).
-
Why: These "accessible" quats have lower steric hindrance around the positive nitrogen, allowing tight ion-pairing with the enolate anion. This stabilizes the transition state for C-alkylation.
-
-
For Sluggish Electrophiles (e.g., long-chain alkyl chlorides):
-
Recommendation: Aliquat 336 (Methyltrioctylammonium chloride).
-
Why: High lipophilicity ensures the catalyst drags the anion deep into the non-polar organic phase, overcoming the hydration shell energy barrier.
-
Q: My reaction yield drops significantly if I heat above 60°C. Why?
A: You are likely experiencing Hofmann Elimination .[1]
Quaternary ammonium salts are thermally unstable in the presence of strong bases. The base abstracts a
-
Diagnostic: Smell of amine (fishy odor) in the reaction mixture.
-
Solution:
-
Switch to Tetraethylammonium salts (no
-hydrogens on the ethyl group? Incorrect—ethyl has -H. Correction: Tetramethylammonium has no -H but is poor at phase transfer). -
Better Solution: Use Phosphonium salts (e.g., Tetrabutylphosphonium bromide) which are thermally stable up to ~150°C, provided the base is not hydroxide (phosphonium salts degrade to phosphine oxides with OH-).
-
Best for Esters: Maintain T < 50°C and use Solid-Liquid PTC (see Module 3).
-
The Hydrolysis Problem: Solid-Liquid PTC (SL-PTC)
Q: I keep observing saponification (hydrolysis) of my ester. How do I stop this?
A: Switch from Liquid-Liquid (LL-PTC) to Solid-Liquid (SL-PTC) .
In LL-PTC (e.g., Aqueous NaOH + Toluene), the high concentration of water and hydroxide attacks the ester carbonyl. In SL-PTC, you use solid inorganic bases (e.g.,
The Makosza Interfacial Mechanism:
Unlike the Starks Extraction mechanism (where ions shuttle), SL-PTC relies on deprotonation occurring at the surface of the solid base. The organic quat (
Figure 1: The Makosza Interfacial Mechanism for Solid-Liquid PTC. Note that the deprotonation happens on the solid surface, protecting the ester from bulk aqueous hydrolysis.
Selectivity: C-Alkylation vs. O-Alkylation[2]
Q: I am getting O-alkylation byproducts. How do I favor C-alkylation?
A: This is governed by Pearson's HSAB (Hard-Soft Acid-Base) theory and solvent polarity.
| Factor | Favors C-Alkylation (Desired) | Favors O-Alkylation (Undesired) |
| Leaving Group | Soft: Iodide, Bromide | Hard: Tosylate, Sulfate, Chloride |
| Solvent | Non-polar: Toluene, Chlorobenzene | Polar Aprotic: DMSO, DMF, HMPA |
| Catalyst | "Tight" Ion Pair: TBAB, TEBA | "Loose" Ion Pair: Crown Ethers, Cryptands |
| Base | Carbonate: | Hydroxide: KOH, NaOH (High conc.) |
Troubleshooting Step: If O-alkylation is high, switch your solvent to Toluene and use an Alkyl Bromide instead of a Chloride or Tosylate.
Troubleshooting Decision Matrix
Q: My reaction failed. What do I check first?
A: Follow this logic flow to diagnose the root cause.
Figure 2: Diagnostic workflow for common PTC failures in ester alkylation.
Optimized Protocol: Alkylation of Ethyl Phenylacetate
This protocol utilizes SL-PTC to minimize hydrolysis and maximize C-alkylation.
Reagents:
-
Substrate: Ethyl Phenylacetate (10 mmol)
-
Electrophile: n-Butyl Bromide (12 mmol)
-
Base: Anhydrous
(powdered, 20 mmol) -
Catalyst: TBAB (Tetrabutylammonium bromide) (0.5 mmol, 5 mol%)
-
Solvent: Toluene (15 mL)
Procedure:
-
Preparation: Pulverize
immediately before use. Particle size directly impacts reaction rate in SL-PTC. -
Mixing: Charge the flask with
, TBAB, and Toluene. Stir at 800+ RPM for 5 minutes. -
Addition: Add Ethyl Phenylacetate. Stir for 10 minutes to allow surface adsorption/deprotonation equilibrium.
-
Reaction: Add n-Butyl Bromide dropwise. Heat to 50°C.
-
Note: Do not exceed 60°C to prevent catalyst degradation.
-
-
Monitoring: Monitor via TLC or GC. Look for the disappearance of the starting ester.
-
Workup: Filter off the solid salts. Wash the organic filtrate with water (2 x 10 mL) to remove the catalyst. Dry over
and concentrate.
References
-
Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. I. Alkylation of phenylacetonitrile derivatives in two-phase system. Roczniki Chemii.[2] (Foundational paper on Makosza Interfacial Mechanism).[2]
-
Starks, C. M. (1971). Phase-transfer catalysis.[2][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[4] Journal of the American Chemical Society. (Starks Extraction Mechanism).[2]
-
Fedorynski, M., et al. (1978). Sodium and potassium carbonates: Efficient strong bases in solid-liquid two-phase systems.[5] Journal of Organic Chemistry. (Protocol for SL-PTC with Carbonates).
-
Halpern, M. PTC C-Alkylation of Acetoacetate Ester. PTC Organics. (Industrial application of ester alkylation).
-
Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.[6] Current Organic Chemistry. (Green chemistry/Microwave variations).
Sources
Technical Support Center: Separation of Ethyl [(3-methoxyphenyl)methoxy]acetate Impurities
Current Status: Online Operator: Senior Application Scientist (Separation Science Unit) Ticket ID: #ETH-3MO-SEP-001 Subject: Troubleshooting HPLC/Flash Purification & Impurity Profiling
Executive Summary
Ethyl [(3-methoxyphenyl)methoxy]acetate (CAS: 35553-92-5) is a critical intermediate often synthesized via Williamson ether synthesis. Its purification presents distinct challenges due to the lability of the ethyl ester (prone to hydrolysis) and the potential for positional isomers (ortho-/para-methoxy) originating from starting material contamination.
This guide addresses the three most common technical inquiries regarding this molecule: Resolution of the Acid Hydrolyzate , Elimination of "Ghost" Peaks , and Scale-Up Optimization .
Module 1: Analytical Method Development (HPLC)
Q1: "My main impurity co-elutes with the solvent front, and the main ester peak tails significantly. How do I fix this?"
Diagnosis: This is a classic pH mismatch. The primary impurity is almost certainly [(3-methoxyphenyl)methoxy]acetic acid , formed via hydrolysis of your target ethyl ester.
-
The Issue: At neutral pH, the carboxylic acid is ionized (carboxylate anion), making it extremely polar; it elutes in the void volume (
). -
The Tailing: Residual silanol interactions on the column surface often bind to the ether oxygen or the aromatic ring, causing tailing.
The Solution: Acid Suppression Mode You must operate at a pH below the pKa of the acid impurity (approx. pKa ~3.5–4.0) to keep it protonated (neutral). This increases its retention, pulling it away from the solvent front.
Recommended Protocol:
| Parameter | Specification | Rationale |
| Column | C18 (L1) or Phenyl-Hexyl | C18 for general retention; Phenyl-Hexyl if separating 2-/4-methoxy isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid (or | Lowers pH to ~2.7, suppressing acid ionization. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than MeOH for aromatic esters. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Detection | UV @ 275 nm (alt: 220 nm) | 275 nm is specific to the anisole ring; 220 nm is more sensitive but noisier. |
Standard Gradient Table:
-
0 min: 90% A / 10% B
-
15 min: 10% A / 90% B
-
20 min: 10% A / 90% B (Wash)
-
20.1 min: 90% A / 10% B (Re-equilibration)
Module 2: Troubleshooting "Ghost" Peaks & Artifacts
Q2: "I see a new impurity peak (RRT ~0.9) appearing in my chromatogram after the sample sits in the autosampler overnight. It wasn't there initially."
Diagnosis: You are likely observing on-column (or in-vial) transesterification . If you are using Methanol (MeOH) as a diluent or mobile phase component in the presence of an acid modifier, the ethyl group of your target molecule is exchanging with the methyl group from the solvent.
-
Target: this compound
-
Artifact: Mthis compound
The Fix:
-
Switch Diluent: Dissolve samples in Acetonitrile (ACN) or a Water/ACN mix. Avoid alcohols in the sample solvent.
-
Mobile Phase: Use ACN instead of MeOH. If MeOH is required for selectivity, ensure the sample is injected immediately and not left in an acidic environment for extended periods.
Visual Troubleshooting Workflow:
Caption: Decision tree for diagnosing time-dependent impurity formation in ester analysis.
Module 3: Preparative Purification (Flash Chromatography)
Q3: "I need to purify 5 grams. The acid impurity drags into the product fraction on my Flash column. How do I improve loadability?"
Diagnosis: In normal phase (Silica) chromatography, carboxylic acids interact strongly with the silica surface (hydrogen bonding), causing severe streaking. This "tail" contaminates the faster-eluting ester.
The Solution: The "Buffered Silica" Technique You cannot simply run Hexane/Ethyl Acetate. You must deactivate the silica surface.
Step-by-Step Protocol:
-
Solvent System: Hexane / Ethyl Acetate (Start 95:5, Gradient to 70:30).
-
The Critical Additive: Add 1% Acetic Acid to the mobile phase.
-
Mechanism: The acetic acid saturates the active silanol sites on the silica gel. This prevents the impurity acid ([(3-methoxyphenyl)methoxy]acetic acid) from dragging, allowing it to elute as a tighter band after the ester.
-
-
Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Toluene. Avoid loading in Ethyl Acetate, as it broadens the band at the head of the column.
Impurity Elution Order (Normal Phase + 1% AcOH):
| Order | Component | R_f (approx in 80:20 Hex/EtOAc) |
| 1 | 3-Methoxybenzyl alcohol (Starting Material) | ~0.65 |
| 2 | Target Ethyl Ester | ~0.45 |
| 3 | Acid Impurity (Hydrolysis product) | ~0.20 (Streaks without AcOH) |
Module 4: Isomer Contamination
Q4: "I suspect my starting material contained the 2-methoxy or 4-methoxy isomer. Standard C18 isn't separating them." [2]
Diagnosis: Positional isomers (ortho/meta/para) often have identical hydrophobicity, making C18 separation difficult.
The Solution:
-
Mechanism: These phases interact with the
-electrons of the benzene ring. The electron density distribution varies between the meta (3-methoxy) and para (4-methoxy) positions, leading to distinct retention times on phenyl-based columns. -
Mobile Phase: Use Methanol instead of Acetonitrile as the B-solvent. Methanol facilitates
interactions better than ACN.
Isomer Separation Logic:
Caption: Comparison of stationary phase selectivity for positional isomers.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Neutral and Ionic Samples").
-
Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (Detailed mechanism of on-column transesterification artifacts).
-
Sigma-Aldrich. (n.d.). Ascentis® Express Phenyl-Hexyl HPLC Columns. (Technical guide on separating positional isomers using phenyl phases).
-
Waters Corporation. (n.d.). Reversed-Phase Separation of Acidic Compounds. (Protocol for pH control in HPLC).
Sources
Crystallization vs distillation for ethyl ether-ester purification
Topic: Crystallization vs. Distillation for Ethyl Ether-Ester Purification
Status: Operational | Tier: L3 (Senior Application Support)
Executive Decision Matrix
User Query: "I have a crude ethyl ether-ester intermediate. Should I distill or crystallize?"
Scientist’s Response:
The choice depends heavily on the thermal stability of your specific ester moiety (e.g.,
Use the following logic flow to determine your primary purification route.
Figure 1: Decision matrix for selecting purification method based on physical state and stability profiles.
Module A: Distillation Troubleshooting (The "Heat" Path)
Applicability: Liquid ethyl ether-esters (e.g., Ethyl 3-ethoxypropionate) or stable intermediates.
Critical Safety Warning: Peroxides
Ethers react with atmospheric oxygen to form hydroperoxides.[1] Distillation concentrates these peroxides in the pot residue, creating a severe explosion hazard.[1]
-
Mandatory Step: Test with KI starch paper. If positive (purple/black), you must treat the solvent before heating.
-
Mitigation: Wash with 5% aqueous Ferrous Sulfate (
) or pass through activated alumina [1].
Common Issues & Fixes
| Symptom | Probable Cause | Technical Solution |
| Decomposition / Discoloration | Thermal Degradation. | Switch to High Vacuum. Reduce pressure to <1 mmHg. Use a short-path distillation head to minimize residence time. |
| "Bumping" into Receiver | Superheating. Ether-esters often have high surface tension and viscosity variations. | Capillary Bleed / Spin Bar. Use a vigorous magnetic stir bar or a nitrogen capillary bleed. Do not rely on boiling chips in vacuum. |
| Low Purity (Smearing) | Azeotrope Formation. Ethyl esters frequently form azeotropes with residual ethanol or water. | Ternary Azeotrope Break. If water is present, dry thoroughly with |
Protocol: Vacuum Distillation of Labile Ether-Esters
-
Peroxide Sweep: Test crude. If positive, wash with sat.
solution, separate, and dry over . -
Setup: Assemble a short-path distillation apparatus (Vigreux columns are often too restrictive for high-boiling, labile esters).
-
Vacuum: Apply vacuum before heating.[2] Aim for <5 mbar.
-
Heat: Raise bath temperature slowly.
-
Rule of Thumb: Bath temp should be ~20°C higher than the expected boiling point at that pressure.
-
-
Fractionation:
-
Cut 1: Volatiles (Ethanol, Ethyl ether).
-
Cut 2: Product (Monitor Refractive Index or head temp).
-
Heel:NEVER distill to dryness. Leave ~10% residue to prevent peroxide detonation [3].[3]
-
Module B: Crystallization Troubleshooting (The "Cool" Path)
Applicability: Solid ethyl ether-esters or those capable of solidifying at low temps (e.g., highly substituted derivatives).
The "Oiling Out" Phenomenon
The most frequent failure mode for ethyl ether-esters is "oiling out" (Liquid-Liquid Phase Separation or LLPS).[4] This occurs when the compound separates as a liquid droplet emulsion rather than a solid crystal lattice because the LLPS boundary is hit before the Nucleation boundary .
Figure 2: The kinetic competition between oiling out (LLPS) and crystallization.
Troubleshooting Guide
Q: My solution turned cloudy and formed a sticky gum at the bottom. What happened?
-
A: You encountered "Oiling Out."[5][6] The temperature dropped too fast, or the solvent polarity was slightly off, causing the ester to separate as a liquid phase enriched with impurities.
-
The Fix: Re-heat until clear. Add a seed crystal at a temperature just above where the oil formed previously. This forces the system to bypass the LLPS region and enter the nucleation zone [4].
Q: I don't have seed crystals. How do I start?
-
A: Withdraw 1 mL of the crude oil. Dissolve in a minimum amount of solvent in a small vial. Place on dry ice and scratch the glass vigorously. Once a single crystal forms, use it to seed the main batch.
Q: Which solvent system is best for ethyl ether-esters?
-
A: Avoid pure non-polar solvents (like Hexane) if your compound is polar.
-
Recommended:Ethanol/Water (for polar esters) or Ethyl Acetate/Heptane (for lipophilic esters).
-
Tip: Ether-esters are often too soluble in diethyl ether; use it only as a wash, not a crystallization solvent.
-
FAQ: Advanced Technical Inquiries
Q: Can I use "Hybrid Purification"? A: Yes, and it is often the gold standard for high-purity specs (>99.5%).
-
Flash Distillation: Perform a coarse vacuum distillation to remove heavy tars and inorganic salts. Do not worry about tight fractionation.
-
Crystallization: Dissolve the semi-pure distillate in a solvent (e.g., Isopropanol). The removal of the "heavy" impurities during distillation often suppresses the "oiling out" tendency, making crystallization significantly easier [5].
Q: How do I remove residual solvent from the ether-ester crystals? A: Ethyl ether-esters can solvate crystals (clathrates).
-
Protocol: Dry in a vacuum oven at a temperature 10-20°C below the melting point. Use a nitrogen bleed to sweep solvent vapors. If the melting point is very low (<40°C), use a vacuum desiccator with paraffin wax shavings (to absorb hydrocarbon solvents) or
(for water/alcohol).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for peroxide removal in ethers).[7]
-
Taber, D. F. (2006). Douglass F. Taber Organic Chemistry Group: Distillation Tips. University of Delaware. (Thermal stability of beta-keto esters).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Tech Manual Section II: Chapter 3 - Peroxides. (Safety regarding distillation dryness).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. (Mechanisms of LLPS and seeding strategies).
-
Organic Syntheses. (Various). Collection of procedures for Ethyl Acetoacetate derivatives. (Examples of hybrid distillation/crystallization workflows).
Sources
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Validation & Comparative
Technical Guide: 1H NMR Characterization of Ethyl [(3-methoxyphenyl)methoxy]acetate
Executive Summary & Application Context
Compound: Ethyl [(3-methoxyphenyl)methoxy]acetate
Molecular Formula:
This guide provides a rigorous analysis of the 1H NMR spectral signature of this compound. Unlike standard spectral lists, this document focuses on comparative structural validation —specifically distinguishing the target meta-substituted isomer from its para-isomer alternative (a common regiochemical impurity) and evaluating solvent-dependent resolution performance (CDCl3 vs. DMSO-d6).
Structural Fragmentation & Theoretical Shift Prediction
To interpret the spectrum accurately, we must deconstruct the molecule into magnetically distinct environments.
Fragment Analysis
The molecule consists of four distinct spin systems:
-
Ethyl Ester System: A classic triplet-quartet motif.
-
Methoxy Group: A strong singlet on the aromatic ring.
-
Ether Backbone: Two distinct methylene (
) singlets.- -Methylene: Adjacent to the ester carbonyl and ether oxygen.
-
Benzylic Methylene: Adjacent to the aromatic ring and ether oxygen.
-
Aromatic Region: A 1,3-disubstituted (meta) benzene ring.
The "Overlap" Challenge
A common analytical hurdle with this specific scaffold is the chemical shift proximity of the two ether methylene groups.
-
Benzylic
: Deshielded by the aromatic ring current and oxygen ( ppm). -
-Keto Methylene: Deshielded by the carbonyl and oxygen (
ppm). -
Risk:[1][2] In low-resolution instruments (<300 MHz), these may broaden or overlap if solvent effects are not managed.
Comparative Analysis: Performance & Alternatives
Comparison 1: Regioisomer Differentiation (The "Alternative" Structure)
In drug development, confirming the meta (3-substituted) geometry against the para (4-substituted) alternative is critical. The para-isomer is a common byproduct if the starting material (3-methoxybenzyl alcohol) is contaminated with 4-methoxybenzyl alcohol.
| Feature | Target: Meta-Isomer (3-OMe) | Alternative: Para-Isomer (4-OMe) |
| Symmetry | Asymmetric substitution. | Axis of symmetry present.[3][4] |
| Spin System | ABCD (or ABMX) system. | AA'BB' system.[3] |
| H2 Signal | Diagnostic Singlet (t) at ~6.9-7.0 ppm (Isolated between substituents). | Absent. No isolated singlet. |
| Splitting | Complex: 1 Singlet, 2 Doublets, 1 Triplet. | Simple: Two distinct doublets (roofing effect). |
| Conclusion | High Complexity: Requires careful integration to confirm 1:1:1:1 ratio. | Low Complexity: Easily identified by symmetric "tall doublets." |
Comparison 2: Solvent System Performance (CDCl3 vs. DMSO-d6)
Choosing the right solvent impacts spectral resolution and water suppression.
| Parameter | Chloroform-d (CDCl3) | DMSO-d6 |
| Solubility | Excellent for this lipophilic ester. | Good, but viscous. |
| Water Peak | ||
| Resolution | High: Sharp peaks, minimal viscosity broadening. | Medium: Viscosity can broaden multiplets. |
| Exchange | No exchangeable protons (OH/NH), so irrelevant here. | Useful only if hydrolysis occurs (acid impurity). |
| Recommendation | Preferred. Superior resolution for the methylene singlets. | Alternative. Use only if CDCl3 solubility is poor. |
Experimental Protocol
Sample Preparation Workflow
To ensure reproducibility, follow this self-validating protocol.
Figure 1: Standardized NMR sample preparation workflow to minimize paramagnetic impurities.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle)
-
Relaxation Delay (D1): 1.0 s (Sufficient for non-quaternary carbons)
-
Number of Scans (NS): 16 (High S/N ratio for >10mg sample)
-
Spectral Width: 12 ppm (-1 to 11 ppm)[6]
-
Temperature: 298 K[7]
Spectral Data: Chemical Shift Assignments
Solvent: CDCl3 | Reference: TMS (
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| 1 | 1.28 | Triplet | 3H | 7.1 | Terminal ethyl group. | |
| 2 | 3.81 | Singlet | 3H | - | Methoxy on aromatic ring. | |
| 3 | 4.08 | Singlet | 2H | - | ||
| 4 | 4.22 | Quartet | 2H | 7.1 | Ethyl ester methylene. | |
| 5 | 4.61 | Singlet | 2H | - | Benzylic methylene (deshielded). | |
| 6 | 6.85 | Doublet | 1H | ~8.0 | Ortho to OMe, Para to alkyl. | |
| 7 | 6.90 | Singlet (br) | 1H | - | H2 (Isolated between substituents). | |
| 8 | 6.92 | Doublet | 1H | ~7.5 | Ortho to alkyl, Para to OMe. | |
| 9 | 7.26 | Triplet | 1H | ~8.0 | Meta to both (overlaps with solvent residual). |
Note: The aromatic region (6.85 - 7.26 ppm) is the "fingerprint" region for confirming the meta-substitution.
Decision Logic: Isomer Verification
Use this logic flow to interpret the aromatic region and validate the product structure.
Figure 2: Decision logic for distinguishing the target meta-isomer from the para-impurity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[8][9] (Standard text for chemical shift prediction rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Validated for benzyl ether shift estimations).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. epfl.ch [epfl.ch]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. modgraph.co.uk [modgraph.co.uk]
Technical Guide: Mass Spectrometry Fragmentation of Ethyl [(3-methoxyphenyl)methoxy]acetate
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of Ethyl [(3-methoxyphenyl)methoxy]acetate . This document is structured to assist analytical chemists and drug development professionals in the structural validation and quantification of this compound, specifically comparing the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) methodologies.
Executive Summary
This compound (C₁₂H₁₆O₄, MW 224.25) represents a class of ether-ester derivatives frequently encountered as pharmaceutical intermediates or metabolic byproducts. Its structural core—a 3-methoxybenzyl ether coupled to an ethyl acetate moiety—presents unique challenges for structural elucidation due to the competing fragmentation pathways of the ether oxygen and the ester carbonyl.
This guide compares two primary analytical "alternatives" for analyzing this compound:
-
Hard Ionization (EI-GC-MS): Prioritizes structural fingerprinting and library matching.
-
Soft Ionization (ESI-LC-MS/MS): Prioritizes sensitivity and quantification in biological matrices.
Key Finding: While ESI-MS/MS offers superior sensitivity (picogram level), it often fails to distinguish positional isomers (e.g., 2-methoxy vs. 3-methoxy) without high-energy collision-induced dissociation (CID). Conversely, EI-MS provides a distinct "fingerprint" spectrum dominated by the stable 3-methoxybenzyl cation (m/z 121), making it the superior choice for initial structural identification and purity profiling.
Structural Analysis & Theoretical Fragmentation
To interpret the mass spectra correctly, we must first dissect the molecule into its labile functionalities.
Molecule: this compound Formula: C₁₂H₁₆O₄ Exact Mass: 224.1049 Da
Primary Labile Sites:
-
Benzylic Ether Bond: The bond between the benzyl carbon and the ether oxygen is highly susceptible to cleavage due to the resonance stabilization of the resulting benzyl cation.[1]
-
Ester Linkage: The ethyl ester group undergoes characteristic McLafferty-like rearrangements or alkoxy radical losses.
-
Alpha-Carbon (Ether): The carbon between the ether oxygen and the carbonyl group is a site for inductive cleavage.
Comparative Analysis: EI vs. ESI Performance
The following table contrasts the performance of the two ionization alternatives.
| Feature | Alternative A: EI-GC-MS | Alternative B: ESI-LC-MS/MS |
| Ionization Energy | 70 eV (Hard) | 3-5 kV (Soft) |
| Dominant Species | Fragment Ions (m/z 121, 151) | Protonated Molecule [M+H]⁺ (m/z 225) |
| Molecular Ion (M⁺) | Weak / Absent (<5% intensity) | Dominant (Base Peak) |
| Structural Specificity | High: Distinguishes isomers via fingerprint. | Moderate: Requires MS/MS optimization. |
| Sensitivity | Nanogram range | Picogram range (High sensitivity) |
| Matrix Tolerance | Low (Requires extraction/volatility) | High (Dilute-and-shoot capable) |
| Primary Application | Impurity Profiling, Synthesis Validation | PK/PD Studies, Metabolite Quantitation |
Mechanistic Fragmentation Pathways
Pathway A: Electron Ionization (EI) - The "Hard" Path
In EI (70 eV), the molecular ion (M⁺[2]•, m/z 224) is formed but is energetically unstable. It rapidly fragments via two major competing pathways:
-
Benzyl Cleavage (Base Peak Formation):
-
Mechanism: Homolytic cleavage of the C-O bond generates the resonance-stabilized 3-methoxybenzyl cation (m/z 121).
-
Diagnostic Value: This is typically the base peak (100% relative abundance).[3] The presence of the methoxy group at the meta position stabilizes this ion, though less effectively than para substitution.
-
Secondary Fragment: The m/z 121 ion may lose formaldehyde (CH₂O, 30 Da) or CO to form m/z 91 (tropylium) or m/z 77 (phenyl), depending on internal energy.
-
-
Alpha-Cleavage (Ether):
-
Mechanism: Radical site initiation at the ether oxygen triggers cleavage of the C-C bond adjacent to the carbonyl.
-
Fragment: Formation of the oxonium ion 3-MeO-Ph-CH₂-O⁺=CH₂ (m/z 151).
-
Neutral Loss: Loss of the carbethoxy radical (•COOEt, 73 Da).
-
-
McLafferty-Like Rearrangement (Ester):
-
Mechanism: Loss of ethylene (C₂H₄, 28 Da) from the ethyl ester group via a six-membered transition state (or double H transfer).
-
Fragment: m/z 196 (Acid form).
-
Pathway B: ESI-CID (MS/MS) - The "Soft" Path
In ESI, the molecule forms the even-electron ion [M+H]⁺ (m/z 225). Fragmentation is induced via collision with inert gas (Argon/Nitrogen).
-
Neutral Loss of Ethanol:
-
[M+H]⁺ (225) → [M+H-EtOH]⁺ (m/z 179).
-
Mechanism: Protonation of the ester oxygen followed by elimination of ethanol.
-
-
Formation of Methoxybenzyl Cation:
-
[M+H]⁺ (225) → [3-MeO-Ph-CH₂]⁺ (m/z 121) + Neutral Glycolic Acid Ethyl Ester.
-
This pathway mirrors the EI benzyl cleavage but arises from a protonated precursor.
-
Visualization of Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways, highlighting the divergence between the EI and ESI mechanisms.
Caption: Comparative fragmentation map showing the direct benzyl cleavage dominance in EI (Blue) versus the stepwise neutral losses in ESI-CID (Green).
Experimental Protocols
Protocol A: EI-GC-MS (Structural Validation)
Use this protocol for purity assessment and library confirmation.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
-
Inlet Conditions:
-
Mode: Splitless (1 min purge).
-
Temperature: 250°C.
-
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Final: 300°C (hold 5 min).
-
-
MS Source:
-
Temp: 230°C.
-
Ionization: Electron Impact (70 eV).
-
Scan Range: m/z 40–400.
-
-
Data Analysis: Extract ion chromatograms (EIC) for m/z 121 and 151. Confirm absence of m/z 91 dominance (which would indicate unsubstituted benzyl).
Protocol B: ESI-LC-MS/MS (Quantification)
Use this protocol for biological samples (plasma/urine).
-
Sample Preparation: Protein precipitation with Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source (ESI):
-
Polarity: Positive (+).
-
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
-
-
MRM Transitions (Pre-optimized):
-
Quantifier: 225.1 → 121.1 (CE: 25 eV). Reason: Most abundant, stable fragment.
-
Qualifier: 225.1 → 179.1 (CE: 15 eV). Reason: Confirms ester functionality.
-
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Niessen, W. M. A., & Correa, R. A. (2017). Fragmentation of protonated molecules for identification of organic compounds.[4] Mass Spectrometry Reviews, 36(5), 608-629.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.
Sources
Publish Comparison Guide: IR Spectrum Analysis of Ethyl [(3-methoxyphenyl)methoxy]acetate
Executive Summary
Product: Ethyl [(3-methoxyphenyl)methoxy]acetate
Primary Application: Intermediate linker in medicinal chemistry; fragment for drug discovery (e.g., BCL-2 inhibitors, kinase modulators).
Key Spectral Feature: High-frequency Ester Carbonyl Stretch (
This guide provides a technical comparison of the infrared (IR) spectral performance of This compound against standard aliphatic and aromatic ester alternatives. It highlights the diagnostic
Theoretical Framework: The -Alkoxy Effect
To interpret the spectrum of this molecule, one must understand the competition between Inductive Effects (-I) and Resonance Effects (+R) .
-
Normal Esters (e.g., Ethyl Acetate): The carbonyl carbon is electron-deficient. The adjacent alkyl group is weakly electron-donating, stabilizing the bond at ~1740 cm⁻¹ .
-
Target Molecule (
-Alkoxy Ester): The oxygen atom at the -position (between the carbonyl and the benzyl group) is strongly electronegative. It exerts a powerful -I (Inductive Withdrawal) effect through the -bond, pulling electron density away from the carbonyl carbon. This reduces the contribution of the single-bond resonance form ( ), effectively increasing the double-bond character and "stiffening" the bond. -
Result: A blue shift (higher frequency) of +10 to +20 cm⁻¹ compared to the parent ester.
Diagram: Electronic "Tug-of-War" Mechanism
Caption: Mechanism of
Comparative Analysis: Spectral Performance
The following table contrasts the target molecule with three distinct "control" alternatives to isolate the specific spectral contributions of the functional groups.
| Comparison Metric | Target Product | Alternative A (Baseline) | Alternative B (Direct Analog) | Alternative C (Isomer Control) |
| Compound | This compound | Ethyl Acetate | Ethyl Methoxyacetate | Ethyl (3-methoxyphenyl)acetate |
| Structure Type | Simple Aliphatic Ester | Aryl Acetic Ester | ||
| 1750–1760 cm⁻¹ | 1742 cm⁻¹ | 1755 cm⁻¹ | 1735–1740 cm⁻¹ | |
| Shift vs. Baseline | +13 cm⁻¹ (Blue Shift) | 0 (Reference) | +13 cm⁻¹ | -5 cm⁻¹ (Red Shift) |
| Electronic Driver | Standard | Hyperconjugation / None | ||
| Secondary Marker | Ar-O-C Stretch (1260/1040 cm⁻¹) | None | C-O-C (1120 cm⁻¹) | Ar-C Stretch |
Detailed Breakdown
-
Vs. Ethyl Acetate (Baseline): The target shows a distinct shift to higher wavenumbers. If your synthesized product shows a peak at 1740 cm⁻¹, it suggests the
-ether linkage has failed to form (potentially yielding the starting material or a side product). -
Vs. Ethyl Methoxyacetate (Analog): The carbonyl stretch is nearly identical (~1755 cm⁻¹), confirming that the remote phenyl ring has negligible electronic impact on the ester. The "performance" difference lies in the fingerprint region , where the target will display strong aromatic C-C ring modes (1580–1600 cm⁻¹) and aryl ether bands absent in the methoxyacetate.
-
Vs. Ethyl (3-methoxyphenyl)acetate (Control): This is the most critical comparison. If the oxygen is missing (i.e., the carbon is directly attached to the ring), the frequency drops to ~1735 cm⁻¹. This makes IR a rapid "Go/No-Go" test for the presence of the
-oxygen atom.
Experimental Protocol: Validating the Spectrum
To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.
Reagents & Equipment
-
Sample: >95% purity this compound (Liquid).
-
Reference: Polystyrene film (for calibration).
-
Solvent (Optional): Carbon Tetrachloride (
) or Chloroform ( ) for solution phase (removes intermolecular H-bonding effects). Note: Neat liquid film is preferred for speed.
Step-by-Step Workflow
-
Calibration: Run a background scan. Verify the polystyrene peak at 1601 cm⁻¹.
-
Sample Prep: Place 1 drop of the neat oil on a KBr plate or ATR diamond crystal.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 (minimum)
-
Range: 4000–600 cm⁻¹
-
-
Validation Check (The "Rule of Three"):
-
Peak 1 (Carbonyl): Confirm sharp band at 1750–1760 cm⁻¹ .
-
Peak 2 (Ester C-O): Confirm strong band at ~1200 cm⁻¹ .
-
Peak 3 (Ether C-O-C): Confirm asymmetric stretch at 1100–1140 cm⁻¹ .
-
-
Aryl Confirmation: Look for the "3-methoxy" signature doublet in the fingerprint region (~1260 cm⁻¹ and ~1040 cm⁻¹ for Ar-O-CH3).
Workflow Diagram
Caption: Decision tree for spectral validation of the target molecule.
References
-
NIST Chemistry WebBook. Ethyl Acetate Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[2] (2018).[2] Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Esters. Available at: [Link][3][4][5][6][7][8][9][10][11][12]
-
PubChem. Ethyl (2-methoxyphenoxy)acetate Data (Analog). National Library of Medicine. Available at: [Link]
-
ChemRxiv. Novel copolymers of vinyl acetate... (Spectral data for methoxyphenyl derivatives). Available at: [Link][4][8][10]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. academic.oup.com [academic.oup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. WO2022237720A1 - Combination therapies - Google Patents [patents.google.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Comparative TLC Guide: Ethyl (3-methoxybenzyloxy)acetate
The following guide is a technical resource designed for researchers and drug development professionals. It synthesizes chemical principles with practical chromatographic behavior to provide a robust framework for monitoring the synthesis and purification of ethyl (3-methoxybenzyloxy)acetate .
Executive Summary
Ethyl (3-methoxybenzyloxy)acetate is a lipophilic ether-ester intermediate, typically synthesized via Williamson ether synthesis between 3-methoxybenzyl alcohol and ethyl bromoacetate .
Successful isolation requires distinguishing the product from the polar alcohol starting material and the UV-inactive alkyl halide. This guide provides the relative Rf correlations, optimal solvent systems, and visualization strategies required to validate reaction completion and purity.
Chromatographic Profile & Polarity Logic
The Polarity Hierarchy
To interpret TLC plates correctly, one must understand the interaction between the analytes and the Silica Gel 60 stationary phase (polar hydroxyl surface).
-
3-Methoxybenzyl Alcohol (Starting Material - SM1):
-
Functional Group: Free Hydroxyl (-OH).
-
Interaction: Strong Hydrogen Bonding (Donor/Acceptor).
-
Mobility: Lowest Rf . It "sticks" to the baseline or moves slowly.
-
-
Ethyl (3-methoxybenzyloxy)acetate (Product):
-
Functional Group: Ether (-O-) and Ester (-COOEt).
-
Interaction: Dipole-Dipole only (H-bond Acceptors). The "capping" of the hydroxyl group removes the strong H-bond donor capability.
-
Mobility: Intermediate to High Rf . It moves significantly faster than the alcohol.
-
-
Ethyl Bromoacetate (Starting Material - SM2):
Predicted Rf Values (Standardized)
Note: Absolute Rf values vary by humidity and plate activation. Relative differences (
| Compound | Structure Type | Rf (10% EtOAc/Hex) | Rf (30% EtOAc/Hex) | Visualization |
| Ethyl Bromoacetate | Alkyl Halide / Ester | 0.60 – 0.70 | > 0.85 (Solvent Front) | Stain Only (KMnO₄/I₂) |
| Product | Benzyl Ether / Ester | 0.35 – 0.45 | 0.65 – 0.75 | UV / Anisaldehyde |
| 3-Methoxybenzyl Alcohol | Benzyl Alcohol | 0.05 – 0.10 | 0.25 – 0.35 | UV / Anisaldehyde |
Visualization & Detection Strategy
Reliable detection is critical because one starting material is invisible under UV light.
Primary Method: UV Absorption (254 nm)
-
Invisible: Ethyl bromoacetate.
-
Usage: Use UV to monitor the disappearance of the alcohol and the appearance of the product.
Secondary Method: Chemical Staining (Mandatory for Purity)
-
Reagent: p-Anisaldehyde Stain (preferred for ethers/alcohols) or KMnO₄ (general oxidizable groups).
-
Protocol: Dip plate, wipe back, heat with heat gun until spots appear.
-
Result:
-
Alcohol: Strong dark spot (often purple/blue with anisaldehyde).
-
Product: Distinct spot (often faint purple/grey).
-
Bromoacetate: Faint yellow/white spot (KMnO₄) or brown (Iodine).
-
Experimental Protocol: Reaction Monitoring
Objective: Monitor the conversion of 3-methoxybenzyl alcohol to ethyl (3-methoxybenzyloxy)acetate.
Step-by-Step Workflow
-
Prepare Mobile Phase: 20% Ethyl Acetate in Hexanes (v/v).
-
Plate Preparation: Mark three lanes on a Silica Gel 60 F254 plate:
-
Lane 1: Starting Material (Alcohol) Reference.
-
Lane 2: Co-spot (Reaction Mixture + Alcohol Reference).
-
Lane 3: Reaction Mixture (Crude).
-
-
Elution: Run the plate until the solvent front reaches 1 cm from the top.
-
Analysis:
-
Check UV (254 nm). Look for the disappearance of the lower spot (Alcohol) and growth of the higher spot (Product).
-
Critical Decision: If the lower spot in Lane 3 is gone, the alcohol is consumed.
-
-
Stain: Dip in p-Anisaldehyde and char. Ensure no other side products (e.g., hydrolysis of the ester) are forming.
Diagram 1: Reaction Monitoring Logic
Caption: Decision tree for monitoring the Williamson ether synthesis via TLC.
Mechanistic Insight: Why the Rf Changes
Understanding the molecular interactions allows you to troubleshoot difficult separations.
Diagram 2: Stationary Phase Interaction
Caption: The alcohol binds tightly to silica via hydrogen donation, while the ether-ester product lacks this donor ability, resulting in higher mobility.
Troubleshooting & Optimization
Issue: Product and Impurities Co-elute
If the product spot overlaps with non-polar impurities (like excess ethyl bromoacetate), change the solvent selectivity:
-
Switch Solvent: Move from Hexane/EtOAc to DCM/MeOH (98:2).
-
Reasoning: DCM (Dichloromethane) interacts differently with the aromatic ring (pi-pi interactions) compared to Hexane, often resolving overlapping spots.
Issue: "Ghost" Spots
-
Symptom: You see a spot in the crude lane that doesn't match SM or Product.
-
Cause: Hydrolysis of the ester.
-
Diagnosis: The hydrolysis product (carboxylic acid) will streak heavily and stay at the baseline (Rf < 0.1) in standard solvents. Add 1% Acetic Acid to the eluent to sharpen this spot if identification is needed.
References
-
Williamson Ether Synthesis Mechanism & Scope Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1] URL:[Link]
-
TLC Solvent Selection Guide Source: Chemistry LibreTexts.[2] "2.3D: Separation Theory - Thin Layer Chromatography." URL:[Link]
-
General TLC Staining Protocols Source: University of Colorado Boulder. "TLC Stains."[2][3] URL:[Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Evaluation of Marine-Inspired Compounds Result in Hybrids with Antitrypanosomal and Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: UV-Vis Absorption Properties of 3-Methoxyphenyl Derivatives
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption properties of 3-methoxyphenyl (m-anisyl) derivatives. Unlike their 4-methoxyphenyl (para) counterparts, which are widely recognized for strong bathochromic shifts driven by direct resonance conjugation, 3-methoxyphenyl derivatives exhibit a distinct spectral signature governed primarily by inductive effects and interrupted conjugation. This guide compares these properties against key alternatives, providing experimental protocols and mechanistic insights for researchers in medicinal chemistry and materials science.[1]
Mechanistic Foundation: The "Meta" Effect
To interpret the UV-Vis spectra of 3-methoxyphenyl compounds, one must understand the electronic conflict unique to the meta position.
Electronic Causality
The methoxy group (-OCH₃) possesses two opposing electronic effects:
-
Inductive Effect (-I): Electron-withdrawing due to the electronegativity of the oxygen atom.
-
Resonance Effect (+R): Electron-donating due to the lone pair on the oxygen atom overlapping with the
-system.
In 4-methoxyphenyl (para) derivatives, the +R effect dominates because the lone pair can delocalize directly into the electron-deficient center (e.g., a carbonyl or alkene group) via the benzene ring. This extends the conjugated system, lowering the HOMO-LUMO gap and causing a significant bathochromic (red) shift and hyperchromic effect (increased intensity).
In 3-methoxyphenyl (meta) derivatives, this resonance pathway is geometrically blocked.[1] The "meta" position does not allow the direct delocalization of the oxygen lone pair onto the substituent at the 1-position (e.g., the carbonyl in a chalcone). Consequently:
-
The -I effect becomes more significant relative to the +R effect.
-
The conjugation length is effectively shorter than in the para-isomer.
-
Result: The absorption maximum (
) is typically hypsochromic (blue-shifted) relative to the para-isomer, and the molar absorptivity ( ) is often lower.
Visualization of Electronic Pathways
The following diagram illustrates the difference in conjugation connectivity between 3-methoxy and 4-methoxy substitution.
Caption: Comparative electronic connectivity. Note the direct resonance path in the para-isomer (green) versus the blocked resonance path in the meta-isomer (yellow/red).
Comparative Performance Guide
Case Study: Chalcone Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are excellent model systems for observing these effects.[1][2] The following data compares the UV-Vis properties of chalcones substituted on Ring B (the aldehyde-derived ring).
Table 1: Spectral Comparison of Substituted Chalcones (Solvent: Ethanol)
| Derivative | Structure | Spectral Character | ||
| Unsubstituted | Phenyl | ~308 nm | ~22,000 | Baseline reference.[1] |
| 3-Methoxy | m-Anisyl | 312 - 315 nm | ~20,000 | Slight red shift vs. H; mainly inductive influence.[1] |
| 4-Methoxy | p-Anisyl | 340 - 350 nm | ~28,000 | Strong red shift (+35 nm); extended conjugation. |
| 3,4-Dimethoxy | Veratryl | ~355 nm | ~29,000 | Additive effect; para-dominance with meta-auxiliary.[1] |
Key Insight: The 3-methoxy derivative shows a
Solvatochromic Effects
3-methoxyphenyl derivatives exhibit positive solvatochromism (red shift in polar solvents), though less pronounced than their para-counterparts due to the smaller change in dipole moment upon excitation.
-
Non-polar (Hexane/Cyclohexane): Vibrational fine structure may be visible;
is lowest.[1] -
Polar Protic (Ethanol/Methanol): Hydrogen bonding with the methoxy oxygen can stabilize the ground state, but general dipole interactions stabilize the excited state (typically
), leading to a net red shift of 5–10 nm compared to hexane.
Experimental Protocol: Validated Determination of
To accurately characterize a new 3-methoxyphenyl derivative, use this self-validating protocol. This method minimizes errors from weighing and dilution.[1]
Reagents & Equipment
-
Solvent: Spectroscopic grade Ethanol or DMSO (match literature standard).
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvettes: Matched Quartz cuvettes (1 cm path length).
-
Instrument: Double-beam UV-Vis Spectrophotometer (bandwidth
2 nm).[1]
Workflow Diagram
Caption: Step-by-step workflow for determining molar absorptivity with linearity validation.
Step-by-Step Methodology
-
Stock Preparation:
-
Dilution Series (Self-Validation Step):
-
Prepare 5 dilutions from the stock to cover an absorbance range of 0.2 to 0.9 A.
-
Example: If
, target concentrations of 10, 20, 30, 40, and 50 M. -
Critical: Do not rely on a single measurement. Single-point measurements are prone to weighing errors.[1]
-
-
Measurement:
-
Data Analysis:
-
Plot Absorbance (y-axis) vs. Concentration (M, x-axis) at
. -
Perform a linear regression (force intercept to zero if appropriate, but checking the intercept helps detect blank errors).
-
The slope of the line is the Molar Absorptivity (
) .[3][4] -
Acceptance Criteria:
.[1] If is lower, re-prepare solutions.
-
References
-
Biointerface Research in Applied Chemistry . (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives.
-
National Institutes of Health (PMC) . (2016).[1] Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent.
-
BenchChem . (2025).[1][5][6] An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2,2',4-Trihydroxy-5'-methylchalcone.
-
NIST Chemistry WebBook . Benzoic acid, 4-methoxy- UV/Visible Spectrum.
-
RSC Advances . (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols.
Sources
- 1. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sim4t.com [sim4t.com]
- 4. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Laboratory Safety & Disposal Guide: Ethyl [(3-methoxyphenyl)methoxy]acetate
Executive Summary: Immediate Action Plan
Ethyl [(3-methoxyphenyl)methoxy]acetate is a functionalized organic ester containing an ether linkage and an anisole-derived aromatic ring. While not classified as an acutely toxic "P-listed" waste by the EPA, its disposal requires strict adherence to Organic Solvent protocols due to flammability and potential peroxide formation (ether linkage).
-
Primary Hazard: Combustible Liquid / Organic Irritant.
-
Waste Stream: Non-Halogenated Organic Solvent.
-
Critical Prohibition: Do NOT pour down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.
-
Immediate Action: If the container is older than 12 months, test for peroxides before handling.
Part 1: Chemical Profile & Hazard Identification (The "Why")
To dispose of this chemical safely, you must understand its structural reactivity. We do not simply follow rules; we manage molecular behavior.
Structural Analysis
This molecule combines three distinct functional groups that dictate its waste profile:
-
Ethyl Ester: Susceptible to hydrolysis. Mixing this waste with strong bases (e.g., Sodium Hydroxide waste) can trigger saponification, generating heat and pressure in a closed waste drum.
-
Ether Linkage (Benzylic-type): The (3-methoxyphenyl)methoxy moiety contains oxygen-carbon bonds that can, over extended periods and exposure to air, form unstable organic peroxides.
-
Aromatic Ring: Increases lipophilicity, making it toxic to aquatic life if released into water systems.
Physical Property & Disposal Matrix
| Property | Value (Typical for Class) | Disposal Implication |
| Physical State | Liquid (Viscous) | Must be bulked with compatible solvents for incineration. |
| Flash Point | > 60°C (Estimated) | Treated as Ignitable Waste (D001) to ensure complete destruction. |
| Water Solubility | Low / Negligible | Strictly prohibited from drain disposal. Will phase-separate and coat pipes. |
| Reactivity | Acid/Base Sensitive | Segregate from Corrosive Waste streams to prevent exothermic reactions. |
Part 2: Pre-Disposal Stabilization & Segregation
Before moving the bottle to the waste area, ensure the material is stable.[1]
The Peroxide Check (Crucial for Aged Containers)
Because this compound contains ether linkages, it has a non-zero potential for autoxidation.
-
Protocol: If the container has been opened and stored for >12 months, dip a Quantofix® Peroxide Test Stick into the liquid.
-
Result < 20 ppm: Safe for standard disposal.
-
Result > 20 ppm: Contact your EHS officer immediately. Do not attempt to bulk this waste; it requires chemical reduction (e.g., with ferrous sulfate) before disposal.
Chemical Compatibility
Segregation is the first line of defense against lab accidents. Use the following compatibility logic:
-
✅ Compatible With: Acetone, Ethyl Acetate, Methanol, Ethanol, Dichloromethane (if mixing into Halogenated stream).
-
❌ Incompatible With: Nitric Acid (Explosion risk), Concentrated Sulfuric Acid (Charring/Heat), Sodium Hydroxide (Exothermic hydrolysis), Hydrogen Peroxide.
Part 3: The Disposal Workflow (The "How")
Follow this step-by-step protocol to transfer the chemical from the bench to the central waste facility.
Step 1: Personal Protective Equipment (PPE)[2]
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Hands: Nitrile gloves (0.11 mm minimum thickness). Double glove if handling pure stock.
-
Body: Flame-resistant lab coat.
Step 2: Bulking and Transfer
Goal: Transfer the chemical into a compliant waste container without spillage or reaction.
-
Select a High-Density Polyethylene (HDPE) or Glass waste container.
-
Designate the stream:
-
If Pure : Use a dedicated "Non-Halogenated Organic" waste container.
-
If Mixed with Chloroform/DCM : Must go into "Halogenated Waste".
-
-
Ground the container: If pouring more than 4 Liters, attach a grounding strap to the waste drum to prevent static discharge, as esters can generate static electricity.
-
Pour slowly using a funnel. Avoid "glugging" to minimize splash risk.
Step 3: Rinse and Decontaminate
-
Rinse the empty original bottle 3 times with a small amount of Acetone or Ethanol .
-
Pour these rinsates into the same waste container.
-
Deface the original label and dispose of the dry bottle in the glass/sharps bin (or trash, depending on local glass policy).
Step 4: Labeling (RCRA Compliance)
Attach a hazardous waste tag immediately. Do not wait.
-
Constituents: Write "this compound" (do not use abbreviations).
-
Hazard Checkboxes: Check "Flammable" and "Irritant".
Part 4: Visualization of Decision Logic
The following diagram illustrates the decision-making process for disposing of this specific compound, integrating the peroxide check and solvent segregation.
Figure 1: Decision matrix for the safe disposal of this compound, prioritizing peroxide detection and waste stream segregation.
Part 5: Regulatory Compliance (US EPA Focus)
Adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
EPA Waste Code:
-
D001 (Ignitable): Default classification for organic esters with flash points < 140°F (60°C). Even if the flash point is higher, many institutions classify all organic liquid waste as D001 to ensure incineration.
-
Non-Halogenated: Unless mixed with solvents like Methylene Chloride (which would trigger F002/D019 codes).
-
-
Satellite Accumulation: Store the waste container in a "Satellite Accumulation Area" (SAA) at or near the point of generation. The container must remain closed unless adding waste.[2]
Emergency Response (Spill)
-
Small Spill (< 100 mL): Absorb with vermiculite or standard "pink pads." Place pads in a sealed bag and label as hazardous waste.
-
Large Spill (> 500 mL): Evacuate the area. Vapors may be flammable.[3][2][4][5][6] Contact your facility's emergency response team.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Operational Safety & PPE Guide: Handling Ethyl [(3-methoxyphenyl)methoxy]acetate
As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization; it must be rooted in a mechanistic understanding of the chemicals we handle. Ethyl[(3-methoxyphenyl)methoxy]acetate (Chemical Formula: C₁₂H₁₆O₄) is an organic compound featuring an aromatic ring, an ether linkage, and an ester functional group. This structural profile makes it a highly valuable intermediate in drug development and organic synthesis, but it also dictates specific physicochemical hazards.
Because of its lipophilic nature and moderate polarity, this compound can rapidly partition into the lipid bilayers of the stratum corneum upon contact, causing localized defatting, irritation, and potential systemic absorption. Furthermore, as a volatile organic compound, it presents inhalation and flammability risks. This guide provides a self-validating, step-by-step operational framework for selecting Personal Protective Equipment (PPE) and executing safe handling and disposal protocols.
Core PPE Matrix & Mechanistic Causality
The selection of PPE must comply with standard occupational safety frameworks while directly addressing the chemical's specific molecular hazards. Under the OSHA general PPE standard, employers must assess workplace hazards and select appropriate protective gear[1].
The table below summarizes the quantitative and qualitative specifications for handling this ether-ester compound:
| PPE Category | Specification | Performance / Causality | Regulatory Standard |
| Hand Protection | Nitrile (≥8 mil) or Butyl Rubber | Causality: The ether/ester moieties can degrade standard latex. Nitrile provides excellent incidental splash resistance. For prolonged contact, Butyl rubber is required due to its superior resistance to polar/non-polar organic permeation[2]. | OSHA 29 CFR 1910.138[2] |
| Eye/Face Protection | Indirect Vented Chemical Splash Goggles | Causality: Protects the ocular mucosa from aerosolized droplets or splashes. If transferring volumes >1L, a face shield must be worn over the goggles. | OSHA 29 CFR 1910.133 |
| Body Protection | Flame-Resistant (FR) Lab Coat | Causality: Mitigates the flammability risks inherent to organic esters. Prevents the wicking of lipophilic solvents against the skin[1]. | OSHA 29 CFR 1910.132[1] |
| Respiratory | Half-mask APR with Organic Vapor (OV) Cartridge | Causality: Required only if handling occurs outside of engineering controls (e.g., fume hood failure) or during heated reactions that generate organic vapors[3]. | NIOSH RSL 2004[3] |
Operational Workflow: Handling & Transfer
To ensure trustworthiness and reproducibility, every chemical transfer must follow a strict procedural methodology. Engineering controls (fume hoods) are your primary defense; PPE is your secondary barrier[1].
Step-by-Step Handling Methodology
-
Pre-Operation Assessment: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizers).
-
PPE Donning: Inspect your nitrile gloves for micro-tears. Don your FR lab coat, ensuring it is fully buttoned, and put on chemical splash goggles.
-
Apparatus Setup: Place the source bottle of Ethyl[(3-methoxyphenyl)methoxy]acetate inside secondary containment (e.g., a polyethylene tray) within the hood.
-
Chemical Transfer: Use a chemically compatible transfer mechanism—such as a glass syringe with a stainless-steel needle or a PTFE-lined pipette. Avoid standard polystyrene pipettes, which can be degraded by organic esters.
-
Execution: Keep the fume hood sash as low as ergonomically possible. If the protocol requires heating the compound, execute the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the ether linkage and mitigate flash-fire risks.
-
Doffing & Decontamination: Once the transfer is complete, seal the primary container. Remove your outer gloves using the "glove-in-glove" technique to prevent cross-contamination. Wash hands immediately with soap and water.
Operational workflow for the safe handling and transfer of organic ether-esters.
Spill Response & Chemical Disposal Plan
Organic solvents must be managed rigorously to comply with environmental regulations. Under the EPA's Resource Conservation and Recovery Act (RCRA), spent organic solvents are classified as hazardous waste[4].
Step-by-Step Disposal Methodology
-
Waste Segregation: Determine the composition of your waste stream. Ethyl [(3-methoxyphenyl)methoxy]acetate is a non-halogenated organic compound.
-
Compatibility Check: If the ester was used in a reaction involving chlorinated solvents (e.g., Dichloromethane or Chloroform), the entire resulting mixture must be classified and disposed of as Halogenated Waste [5]. Mixing halogenated and non-halogenated waste drastically increases disposal costs and can cause exothermic incompatibilities[5].
-
Liquid Waste Transfer: Pour the liquid waste into the appropriate, clearly labeled, chemically compatible carboy (e.g., High-Density Polyethylene, HDPE) using a funnel. Keep the carboy closed at all times except when actively adding waste[5].
-
Solid Waste Disposal: Any solid consumables (e.g., Kimwipes, pipette tips, or absorbent materials from a spill) contaminated with the chemical must be placed in a designated solid hazardous waste bin, not the general municipal trash[4].
-
Labeling: Affix a hazardous waste tag detailing the exact contents (e.g., "Hazardous Waste: 20% Ethyl[(3-methoxyphenyl)methoxy]acetate in Hexane") and date it per EPA 40 CFR 261 guidelines[4].
EPA-compliant chemical waste disposal decision tree for organic solvents.
References
-
OSHA 29 CFR 1910.132 - General Requirements for Personal Protective Equipment. Occupational Safety and Health Administration (eCFR). Available at:[Link]
-
OSHA 29 CFR 1910.138 - Hand Protection Standards. Occupational Safety and Health Administration (eCFR). Available at:[Link]
-
NIOSH Respirator Selection Logic 2004 - DHHS (NIOSH) Publication Number 2005-100. Centers for Disease Control and Prevention. Available at:[Link]
-
EPA 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Environmental Protection Agency (eCFR). Available at:[Link]
Sources
- 1. eCFR :: 29 CFR 1910.132 -- General requirements. [ecfr.gov]
- 2. eCFR :: 29 CFR 1910.138 -- Hand protection. [ecfr.gov]
- 3. NIOSH Respirator Selection Logic 2004 | NIOSH | CDC [cdc.gov]
- 4. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
